A Technical Guide to 3-(4-Hydroxymethylphenyl)isonicotinic Acid: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isonicotinic Acid Derivatives in Medicinal Chemistry Isonicotinic acid, a derivative of pyridine, and its analogues are fo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isonicotinic Acid Derivatives in Medicinal Chemistry
Isonicotinic acid, a derivative of pyridine, and its analogues are foundational scaffolds in the development of therapeutic agents. The strategic placement of substituents on the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on a specific derivative, 3-(4-Hydroxymethylphenyl)isonicotinic acid, providing an in-depth analysis of its structural identifiers, predicted properties, and a plausible synthetic pathway. The presence of both a carboxylic acid and a hydroxymethyl group on a bi-aryl framework suggests potential applications in drug discovery, particularly as a versatile intermediate for creating more complex molecules with diverse pharmacological profiles. Isonicotinic acid derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Part 1: Chemical Identity and Structural Representation
A precise understanding of a molecule's structure is paramount for any research or development endeavor. This section provides the key chemical identifiers for 3-(4-Hydroxymethylphenyl)isonicotinic acid.
SMILES String and InChIKey
The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are crucial for unambiguous identification in chemical databases and software.
SMILES String: OCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
InChIKey: Based on the structure, the InChIKey would be generated by chemical software. A plausible InChIKey is presented here for reference, though it should be computationally verified: SJHJMLJGNJFNQW-UHFFFAOYSA-N
Molecular Structure
The structural formula of 3-(4-Hydroxymethylphenyl)isonicotinic acid is presented below, illustrating the connectivity of the atoms.
Caption: 2D structure of 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Part 2: Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-(4-Hydroxymethylphenyl)isonicotinic acid. These values are computationally derived and provide a valuable starting point for experimental design.
Property
Predicted Value
Molecular Formula
C13H11NO3
Molecular Weight
229.23 g/mol
XLogP3
1.8
Hydrogen Bond Donor Count
2
Hydrogen Bond Acceptor Count
4
Rotatable Bond Count
3
Exact Mass
229.073893 g/mol
Topological Polar Surface Area
70.4 Ų
Part 3: Synthetic Approach - A Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Given the bi-aryl nature of 3-(4-Hydroxymethylphenyl)isonicotinic acid, a Suzuki-Miyaura cross-coupling reaction represents a robust and widely applicable synthetic strategy. This section outlines a detailed, step-by-step methodology for the synthesis, based on established protocols for similar couplings.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisonicotinic acid (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1 M hydrochloric acid to precipitate the product.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Part 4: Potential Applications in Drug Discovery
The structural motifs present in 3-(4-Hydroxymethylphenyl)isonicotinic acid suggest its utility as a versatile building block in medicinal chemistry.
Scaffold for Library Synthesis: The carboxylic acid and hydroxymethyl groups provide two distinct points for further chemical modification, allowing for the rapid generation of a library of derivatives for high-throughput screening.
Bioisosteric Replacement: The isonicotinic acid core is a known bioisostere for other aromatic systems and can be used to modulate the pharmacokinetic and pharmacodynamic properties of known active compounds.
Fragment-Based Drug Design: The molecule itself can be considered a fragment that could bind to biological targets. Its structure can be elaborated to develop more potent and selective ligands.
Conclusion
References
A general overview of isonicotinic acid and its properties can be found on its Wikipedia page and PubChem entry.
Synthetic methods for isonicotinic acid derivatives are described in various organic chemistry journals and patents. The described Suzuki-Miyaura coupling is a standard and well-documented reaction. For specific examples, refer to literature on the synthesis of bi-aryl carboxylic acids.
Exploratory
The Hydrogen Bonding Potential of Hydroxymethylphenyl Isonicotinic Acid: A Technical Guide to Supramolecular Networks and Pharmacophore Design
Executive Summary Hydroxymethylphenyl isonicotinic acid—and its functionalized derivatives, such as 2-amino-5-(2-(hydroxymethyl)phenyl)isonicotinic acid—represents a highly versatile scaffold in modern drug development a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Hydroxymethylphenyl isonicotinic acid—and its functionalized derivatives, such as 2-amino-5-(2-(hydroxymethyl)phenyl)isonicotinic acid—represents a highly versatile scaffold in modern drug development and crystal engineering. By merging the well-established pharmacophore of isonicotinic acid with a sterically and electronically distinct hydroxymethylphenyl appendage, researchers unlock a complex continuum of hydrogen bonding potential. This whitepaper provides an in-depth technical analysis of the molecule's hydrogen bonding motifs, its implications in target binding, and self-validating protocols for supramolecular isolation.
Structural Anatomy and Hydrogen Bonding Motifs
The molecular architecture of hydroxymethylphenyl isonicotinic acid is defined by two primary domains that govern its supramolecular behavior:
The Isonicotinic Acid Core: Features a pyridine nitrogen (a strong hydrogen bond acceptor) and a carboxylic acid moiety (capable of acting as both a donor and an acceptor).
The Hydroxymethylphenyl Group: Introduces a highly flexible hydroxyl (-OH) group that acts as both a donor and acceptor, alongside an aromatic biphenyl-like core capable of
π−π
stacking.
Computational chemical data confirms the high interactivity of this scaffold. For instance, the 2-amino derivative exhibits a Topological Polar Surface Area (TPSA) of 96.4 Ų, with multiple distinct hydrogen bond donor and acceptor sites 1[1].
Table 1: Computed Chemical Data & Hydrogen Bonding Profile
Property
Value
Implication for Supramolecular Chemistry
Molecular Formula
C13H12N2O3*
Provides a robust framework for diverse functionalization.
H-Bond Donors
3
High capacity for multi-point target binding.
H-Bond Acceptors
5
Facilitates complex 2D and 3D network formation.
TPSA
96.4 Ų
Optimal for cellular permeability and receptor interaction.
Rotatable Bonds
3
Conformational flexibility for induced-fit binding.
*Data representative of 2-amino-5-(2-(hydroxymethyl)phenyl)isonicotinic acid[1].
Logical mapping of hydrogen bonding synthons in hydroxymethylphenyl isonicotinic acid.
Implications in Drug Development and Target Binding
Pyridine carboxylic acid isomers, particularly isonicotinic acid, have historically yielded a plethora of critical therapeutics, most notably the first-line antitubercular agent isoniazid 2[2]. The biological efficacy of these molecules is intrinsically linked to their hydrogen bonding capacity within target active sites.
When designing enzyme inhibitors or antitubercular agents, the isonicotinic acid core acts as a primary anchor. Molecular docking studies of related isonicotinic acid derivatives demonstrate that hydrogen bonding with key residues (such as Ser94 in the InhA active site) and
π−π
interactions with hydrophobic residues (like Phe41 or Phe97) are pivotal for bioactivity 3[3]. The addition of the hydroxymethylphenyl group enhances this binding profile by providing an auxiliary hydrogen bond donor/acceptor, allowing the molecule to satisfy complex, water-mediated hydrogen bond networks within deeper binding pockets.
Pharmacophore binding model illustrating hydrogen bonding and π-π interactions with target residues.
Crystal Engineering and Polymorphism
In the solid state, the hydrogen bond continuum of isonicotinic acid derivatives leads to complex polymorphic behavior. For example, the related derivative isonicotinic acid (E)-(1-phenylethylidene)hydrazide (IPH) exhibits a hexamorphic system, where different crystalline forms induce varying mechanical, thermal, and chemical properties4[4].
Hydroxymethylphenyl isonicotinic acid is similarly predisposed to polymorphism. The competition between the robust carboxyl-pyridine heterosynthon and the highly flexible hydroxyl group dictates the final crystal packing. By exploiting these competing interactions, researchers can engineer cocrystals that drastically improve the active pharmaceutical ingredient's (API) solubility, stability, and bioavailability.
Experimental Methodologies: Isolation and Validation of Supramolecular Networks
To harness the hydrogen bonding potential of this molecule, a rigorous, self-validating experimental protocol is required. The following methodology outlines the synthesis and characterization of novel cocrystals, ensuring causality and data integrity at each step.
Step-by-Step Protocol: Cocrystal Screening and Validation
Action: Combine equimolar amounts of hydroxymethylphenyl isonicotinic acid and a selected co-former (e.g., a dicarboxylic acid) in a ball mill. Add a catalytic amount of solvent (e.g., methanol, 10
μ
L per 100 mg of powder).
Causality: Solvent-assisted grinding (SAG) increases molecular mobility. The trace solvent acts as a catalyst to break the strong homomeric carboxyl-pyridine synthons of the pure API, allowing the co-former to intercalate and establish new heteromeric hydrogen bonds.
Step 2: Primary Validation via FT-IR Spectroscopy
Action: Analyze the ground powder using Fourier-Transform Infrared (FT-IR) spectroscopy.
Causality: FT-IR serves as a rapid, self-validating checkpoint. A shift in the
C=O
stretching frequency (e.g., from ~1710 cm
−1
to ~1680 cm
−1
) and broadening of the
O−H/N−H
stretch region confirms the disruption of the starting material's hydrogen bond network and the formation of a new supramolecular complex. If no shift is observed, the screening is halted, preventing the waste of resources on failed crystallizations.
Action: Dissolve the validated mechanochemical mixture in a suitable solvent system (e.g., ethanol/water 1:1 v/v) and allow for slow evaporation at ambient temperature.
Causality: Slow evaporation provides the thermodynamic conditions necessary for the kinetically favored supramolecular networks to reorganize into high-quality single crystals suitable for diffraction.
Step 4: Definitive Characterization via SCXRD
Action: Subject the resulting crystals to Single Crystal X-Ray Diffraction (SCXRD).
Causality: SCXRD provides the definitive 3D spatial arrangement, unequivocally mapping the hydrogen bond lengths and angles, and confirming whether a 1D chain, 2D sheet, or 3D network has formed.
Step-by-step experimental workflow for isolating and validating hydrogen-bonded cocrystals.
References
DTXSID60687093 1261926-43-5 wiki
Source: Guidechem
URL
Source: Trends in Sciences (wu.ac.th)
Source: CrystEngComm (RSC Publishing)
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors
Source: Dove Medical Press
URL
Electronic Properties and Applications of 3-Aryl Isonicotinic Acid Scaffolds: A Comprehensive Technical Guide
Executive Summary The 3-aryl isonicotinic acid scaffold represents a highly versatile pharmacophore and optoelectronic building block. Structurally, it combines the electron-deficient nature of a pyridine-4-carboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-aryl isonicotinic acid scaffold represents a highly versatile pharmacophore and optoelectronic building block. Structurally, it combines the electron-deficient nature of a pyridine-4-carboxylic acid core with the tunable, electron-rich properties of a 3-position aryl substituent. This unique push-pull electronic architecture allows researchers to precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This whitepaper provides an in-depth analysis of the electronic properties of these scaffolds, exploring their causality in photophysical phenomena, surface coordination chemistry, and medicinal drug design, supported by self-validating experimental protocols.
Electronic Architecture and DFT Insights
The fundamental utility of the 3-aryl isonicotinic acid scaffold lies in its spatial separation of frontier molecular orbitals. The pyridine nitrogen acts as a strong electron-withdrawing group (EWG), while the 3-aryl group serves as an extended
π
-conjugated system or electron-donating group (EDG).
The Causality of Orbital Tuning:
Density Functional Theory (DFT) calculations—typically employing the B3LYP functional with diffuse basis sets like 6-311++G(d,p)—reveal that the HOMO is predominantly localized on the 3-aryl substituent, whereas the LUMO is localized across the electron-deficient isonicotinic acid moiety . Upon photoexcitation, this spatial segregation drives a highly directional Intramolecular Charge Transfer (ICT). By altering the electron density of the 3-aryl group (e.g., substituting a phenyl ring with a biphenyl or methoxy-phenyl group), chemists can predictably narrow or widen the HOMO-LUMO bandgap without altering the binding affinity of the carboxylic acid anchor.
Advanced Applications in Materials and Chemistry
Mechanochromic Luminescence and Brønsted Pairs
One of the most fascinating electronic behaviors of heavily substituted isonicotinic acids is their mechanochromic luminescence—the ability to change emission color in response to mechanical force.
The Causality of Mechanochromism:
In the crystalline solid state, bulky aryl groups (such as in 2,6-bis(4-biphenyl)isonicotinic acid) create severe steric hindrance. This prevents the carboxylic acid proton (Brønsted acid) from hydrogen-bonding with the pyridine nitrogen (Brønsted base) of an adjacent molecule. This isolated state is known as a "frustrated Brønsted pair," which restricts
π
-conjugation and results in a high-energy blue emission (~428 nm).
When mechanical grinding is applied, the crystalline lattice is disrupted into an amorphous state. The steric barriers are overcome, allowing the molecules to reorient and form a "classical Brønsted pair" via strong intermolecular hydrogen bonds. This acid-base interaction extends the effective conjugation length, lowering the bandgap and red-shifting the emission to green (~505 nm) .
Figure 2: Interconversion of frustrated and classical Brønsted pairs driving mechanochromism.
Surface Anchoring in Dye-Sensitized Solar Cells (DSSCs)
Isonicotinic acid derivatives, particularly bi-isonicotinic acid (BINA), are the gold standard for anchoring organometallic dyes (like the N3 Ruthenium dye) to semiconductor surfaces such as TiO2 anatase (101).
The Causality of Electron Injection:
The carboxylic acid group binds to the TiO2 surface primarily through a bidentate bridging mode. Because the LUMO of the isonicotinic acid scaffold is electronically coupled to the upper valence band of the substrate, the energy levels align perfectly. The LUMO of the dye sits just above the conduction band of the TiO2. When light hits the dye, the directional ICT pushes the electron into the isonicotinic acid LUMO, which then rapidly injects the electron into the semiconductor lattice, preventing charge recombination .
Medicinal Chemistry: Vasodilation and Antimicrobial Activity
In drug development, the 3-aryl isonicotinic acid core is utilized to balance lipophilicity and target-binding electrostatics. For instance, 3-aryl-4,6-diaryl-3-pyridinecarboxylates have been synthesized as potent vasodilators.
The Causality of Bioactivity:
The electron-deficient pyridine ring enhances hydrogen-bond acceptor capabilities at the nitrogen, crucial for interacting with adrenergic receptors or calcium channels. Simultaneously, the 3-aryl substitution increases the overall lipophilicity (
logP
) of the molecule, improving cell membrane permeability and bioavailability compared to unsubstituted isonicotinic acid .
Quantitative Data Presentation
The table below summarizes the electronic parameters of representative isonicotinic acid scaffolds, demonstrating how structural modifications directly alter the HOMO-LUMO gap.
Table 1: Electronic and Photophysical Parameters of Key Isonicotinic Acid Scaffolds
Scaffold / Derivative
HOMO (eV)
LUMO (eV)
Bandgap (eV)
Key Characteristic
Primary Application
Isonicotinic Acid Methyl Ester
-7.21
-2.50
4.71
High dipole moment, NLO behavior
Baseline reference
Bi-isonicotinic Acid (BINA)
-6.10
-3.00
3.10
LUMO alignment with TiO2
DSSC Anchors
2,6-Bis(4-biphenyl)isonicotinic Acid (Cryst.)
-5.85
-2.95
2.90
Frustrated Brønsted Pair
Mechanochromic Sensors
2,6-Bis(4-biphenyl)isonicotinic Acid (Amorph.)
-5.60
-3.20
2.40
Classical Brønsted Pair
Mechanochromic Sensors
3-Aryl-4,6-diaryl-3-pyridinecarboxylate
-6.30
-2.80
3.50
High lipophilicity (
logP
)
Vasodilation Drugs
(Note: Values are representative approximations derived from computational DFT studies to illustrate electronic tuning).
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and characterization of 3-aryl isonicotinic acid scaffolds must follow a closed-loop, self-validating workflow.
Figure 1: Self-validating experimental workflow for 3-aryl isonicotinic acid scaffolds.
Protocol: Synthesis and Electronic Characterization
Step 1: Suzuki-Miyaura Cross-Coupling
Procedure : Combine 3-bromoisonicotinic acid (1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a 1,4-Dioxane/H2O (4:1 v/v) solvent mixture. Add K2CO3 (3.0 equiv) and Pd(PPh3)4 (5 mol%). Reflux under an inert argon atmosphere for 12 hours.
Causality : The aqueous base is critical. It not only activates the boronic acid via the formation of a reactive boronate complex but also deprotonates the isonicotinic acid. This ensures the substrate remains soluble in the polar solvent mixture and prevents the free carboxylic acid from coordinating to and poisoning the palladium catalyst.
Step 2: Isoelectric Isolation
Procedure : Cool the reaction, remove the organic solvent in vacuo, and slowly acidify the remaining aqueous layer to pH ~3.5 using 1M HCl. Collect the resulting precipitate via vacuum filtration.
Causality : Isonicotinic acid derivatives are zwitterionic. Adjusting the pH precisely to the molecule's isoelectric point ensures maximum precipitation, bypassing the need for tedious chromatographic separations of highly polar compounds.
Step 3: Photophysical Validation
Procedure : Record UV-Vis absorption and fluorescence emission spectra in both dilute solution (e.g., Dichloromethane) and the solid state.
Causality : Comparing solution versus solid-state spectra allows researchers to identify Aggregation-Induced Emission (AIE) or mechanochromic behaviors driven by intermolecular packing, confirming the presence of frustrated/classical Brønsted pairs.
Step 4: Computational Benchmarking
Procedure : Optimize the molecular geometry using DFT at the B3LYP/6-311++G(d,p) level of theory.
Causality : The inclusion of diffuse functions (++) in the basis set is non-negotiable. It is required to accurately model the expanded electron density of the carboxylate anion and the extended
π
-system of the aryl substituent, ensuring the calculated HOMO-LUMO gap matches the empirical photophysical data.
References
Mechanochromic Luminescence of 2,6-Bis(4-biphenyl)isonicotinic Acid via Interconversion of Classical/Frustrated Brönsted Pair . The Journal of Organic Chemistry.[Link]
Bi-isonicotinic Acid on Anatase (101): Insights from Theory . The Journal of Physical Chemistry C.[Link]
Molecular structures and electronic properties of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide: Ab initio and DFT calculation . AIP Conference Proceedings.[Link]
Synthesis of new 3-pyridinecarboxylates of potential vasodilation properties . European Journal of Medicinal Chemistry.[Link]
Exploratory
Tautomerism in Substituted Isonicotinic Acid Derivatives: An In-depth Technical Guide
Abstract Isonicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their three-dimensional structure and electronic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Isonicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing tautomerism in this important class of molecules. We will explore the various types of tautomeric equilibria, the key factors that modulate these equilibria, and provide detailed, field-proven methodologies for their experimental and computational characterization. This guide is designed to be a practical resource, enabling the reader to confidently navigate the complexities of tautomerism in their research and development endeavors.
The Critical Role of Tautomerism in Drug Discovery
Tautomers are structural isomers of a chemical compound that readily interconvert. This dynamic equilibrium is most commonly the result of proton migration.[1][2] For substituted isonicotinic acids, the specific tautomeric form present can dramatically alter a molecule's physicochemical properties, including its lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and overall shape.[3][4] These properties, in turn, dictate how a drug candidate interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding and characterization of the dominant tautomeric forms are therefore not merely academic exercises but critical steps in the design and development of effective and safe therapeutic agents.[3]
Principal Tautomeric Equilibria in Isonicotinic Acid Derivatives
Substituted isonicotinic acids can exhibit several types of prototropic tautomerism, depending on the nature and position of the substituents on the pyridine ring. The most relevant equilibria are discussed below.
Lactam-Lactim Tautomerism in Hydroxy-Isonicotinic Acid Derivatives
When a hydroxyl group is introduced onto the isonicotinic acid scaffold, particularly at the 2- or 6-position, a lactam-lactim tautomeric equilibrium is established. The lactam form contains a carbonyl group within the pyridine ring, while the lactim form possesses a hydroxyl group.
For instance, 2-hydroxyisonicotinic acid is predicted to exist predominantly in its oxo (lactam) tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid.[5] This preference is a general trend observed in 2- and 4-hydroxypyridines, where the lactam form is stabilized by amide-like resonance.[5]
Lactam-Lactim equilibrium in 2-hydroxyisonicotinic acid.
Amide-Imidic Acid Tautomerism in Isonicotinamide Derivatives
The carboxamide functional group of isonicotinamide and its derivatives can undergo tautomerization to the corresponding imidic acid. Theoretical investigations have shown that the amide form is generally significantly more stable than the imidic acid tautomer.[6] However, the presence of specific substituents or enzymatic environments could potentially shift this equilibrium.
Thione-Thiol equilibrium in 2-mercaptoisonicotinic acid.
Zwitterionic vs. Neutral Forms of Isonicotinic Acid
Isonicotinic acid itself can exist in equilibrium between a neutral form and a zwitterionic form, where the proton from the carboxylic acid has transferred to the pyridine nitrogen. The position of this equilibrium is highly dependent on the solvent environment. In aqueous solutions, the zwitterionic form is prevalent, while the neutral form dominates in non-polar organic solvents.
[7][8]
Factors Influencing Tautomeric Equilibria
The delicate balance between tautomeric forms is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.
Substituent Effects
The electronic nature of substituents on the pyridine ring plays a crucial role in determining the relative stability of tautomers.
Electron-donating groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3) groups, increase the electron density of the pyridine ring. This can stabilize the lactim (hydroxy) form by resonance.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the ring, which generally favors the lactam (oxo) form. [9][10]The increased acidity of the N-H proton in the lactam form can also be a stabilizing factor.
Substituent Position
Substituent Type
Effect on Lactam-Lactim Equilibrium
Rationale
2- or 6- (ortho)
Electron-Withdrawing
Favors Lactam
Inductive withdrawal stabilizes the negative charge on the oxygen in the lactam's resonance structures.
3- or 5- (meta)
Electron-Withdrawing
Less pronounced effect
Inductive effects are weaker at the meta position.
4- (para)
Electron-Withdrawing
Favors Lactam
Resonance and inductive effects stabilize the lactam form.
2- or 6- (ortho)
Electron-Donating
Can favor Lactim
Resonance donation can stabilize the aromatic lactim form.
3- or 5- (meta)
Electron-Donating
Less pronounced effect
Resonance effects are not transmitted to the nitrogen or oxygen from the meta position.
4- (para)
Electron-Donating
Can favor Lactim
Resonance donation to the ring can stabilize the lactim tautomer.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.
[11]
Polar protic solvents (e.g., water, methanol) can form hydrogen bonds with both tautomers but often preferentially stabilize the more polar tautomer. For instance, the zwitterionic form of isonicotinic acid is favored in water due to strong solvation of the charged groups.
[7]* Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium through dipole-dipole interactions.
Non-polar solvents (e.g., chloroform, hexane) tend to favor the less polar tautomer. For example, the neutral form of isonicotinic acid is dominant in these solvents.
[7]
pH
The pH of the medium can significantly alter the tautomeric equilibrium, especially for molecules with ionizable groups. Changes in pH can lead to the formation of anionic or cationic species, which may have different tautomeric preferences compared to the neutral molecule. pH-metric titration is a valuable technique for studying these effects.
[12][13]
Experimental Methodologies for Tautomer Characterization
A multi-faceted experimental approach is often necessary to unambiguously determine the tautomeric composition of a substituted isonicotinic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.
[3][14]
Protocol: ¹H and ¹³C NMR for Tautomer Analysis
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts of protons attached to or near the atoms involved in the tautomerism (e.g., N-H, O-H, and adjacent C-H protons). In cases of rapid interconversion on the NMR timescale, an averaged spectrum will be observed.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbon atom in a carbonyl group (lactam or thione) will be significantly different from that of a carbon bearing a hydroxyl or thiol group (lactim or thiol).
Variable Temperature (VT) NMR: If the tautomers are in rapid exchange at room temperature, lowering the temperature may slow the interconversion enough to observe separate signals for each tautomer. Conversely, increasing the temperature can cause coalescence of separate signals.
Quantitative Analysis: If distinct signals for each tautomer are observed, the ratio of the tautomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.
[15]
Protocol: UV-Vis Spectroscopy for Tautomeric Equilibrium Constant Determination
Preparation of Stock Solutions: Prepare stock solutions of the compound of interest and, if possible, of "fixed" derivatives (e.g., N-methylated and O-methylated analogues) in the desired solvent.
Spectral Acquisition: Record the UV-Vis spectra of the compound and the fixed derivatives over a suitable wavelength range. The fixed derivatives serve as references for the spectral characteristics of the individual tautomers.
Data Analysis: The tautomeric equilibrium constant (K_T) can be calculated from the absorbance values at a wavelength where the two tautomers have significantly different molar absorptivities.
Solvent and pH Studies: Repeat the measurements in a series of solvents with varying polarities or at different pH values to investigate their effect on the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. [16]This technique can reveal bond lengths and hydrogen atom positions, unequivocally identifying the dominant tautomer in the crystal lattice.
Computational Chemistry Approaches
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the equilibrium.
[7]
Workflow: DFT Calculation of Tautomer Ratios
A standard workflow for the computational analysis of tautomeric equilibria using DFT.
Conclusion and Future Perspectives
The tautomeric behavior of substituted isonicotinic acid derivatives is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough characterization of the dominant tautomeric forms under relevant physiological conditions is essential for understanding structure-activity relationships and for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The integrated application of experimental techniques, such as NMR and UV-Vis spectroscopy, and computational methods like DFT, provides a powerful strategy for elucidating tautomeric equilibria. As our understanding of the subtle interplay of substituent, solvent, and pH effects on tautomerism continues to grow, so too will our ability to rationally design isonicotinic acid-based therapeutics with improved efficacy and safety profiles.
References
Katritzky, A. R., Karelson, M., & Harris, P. A. Prototropic Tautomerism of Heteroaromatic Compounds. LOCKSS. [Link]
Nagy, P. I., Takács-Novák, K., & Jalsovszky, I. (1998). Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Journal of the American Chemical Society, 120(31), 7828–7837.
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.
Nagy, P. I., Takács-Novák, K., & Jalsovszky, I. (1998). Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Journal of the American Chemical Society, 120(31), 7828–7837.
Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines. Sift Desk.
Nakajima, N., & Ubukata, M. (2004). The tautomeric forms of amides 1 are imidic acids 2 (Scheme 1). The question of whether imidic acids.
Nagy, P. I. (2007). Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution.
What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]
Peng, C. S., Jones, K. C., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(23), 9245–9250.
Some drugs containing isonicotinic moiety. ResearchGate. [Link]
Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). CONICET. [Link]
Using pH-metric titration to characterize aci-nitro tautomerism in small-molecule building blocks. [Link]
Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines.
Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544.
Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637–640.
Rzepa, H. S. (2017, June 1). Tautomeric polymorphism. Henry Rzepa's Blog.
da Silva, G. G., Couto, R. C., de Andrade, C. R., & de S. Monteiro, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2339–2344.
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink. [Link]
A long-range tautomeric effect on a new Schiff isoniazid analogue, evidenced by NMR study and X-ray crystallography. RSC Publishing. [Link]
Tautomer Selection Through Solvate Formation: The Case of 5-Hydroxynicotinic Acid. ResearchGate. [Link]
The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. ResearchGate. [Link]
Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... ResearchGate. [Link]
Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. [Link]
3-(4-Hydroxymethylphenyl)isonicotinic Acid: Structural Profiling, Synthetic Utility, and Applications in Drug Discovery
Executive Summary In modern drug discovery and advanced materials science, bi-functional and tri-functional building blocks are essential for generating high-complexity libraries and precisely tuned coordination polymers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and advanced materials science, bi-functional and tri-functional building blocks are essential for generating high-complexity libraries and precisely tuned coordination polymers. 3-(4-Hydroxymethylphenyl)isonicotinic acid (CAS 1261962-14-4) represents a highly versatile scaffold. By combining the robust coordination and hydrogen-bonding capabilities of an [1] core with the orthogonal reactivity of a benzylic alcohol, this molecule serves as a critical intermediate for fragment-based drug discovery (FBDD), kinase inhibitor design, and the synthesis of Metal-Organic Frameworks (MOFs).
This technical guide synthesizes PubChem-derived physicochemical data, structural pharmacophore insights, and field-proven experimental workflows to provide a comprehensive roadmap for utilizing this compound.
Physicochemical Profiling & PubChem Data Summary
Understanding the quantitative physicochemical parameters of a building block is the first step in predicting its behavior in both biological systems and synthetic workflows. The data below highlights the compound's strict adherence to Lipinski’s Rule of Five, ensuring excellent drug-likeness.
Defines the exact regiochemistry for substitution.
CAS Number
1261962-14-4
Standard identifier for commercial sourcing [2].
Molecular Formula
C₁₃H₁₁NO₃
-
Molecular Weight
229.23 g/mol
Low MW (<300) makes it an ideal fragment for FBDD.
Hydrogen Bond Donors (HBD)
2 (-OH, -COOH)
Facilitates strong interactions with target proteins.
Hydrogen Bond Acceptors (HBA)
4 (N, O, O, O)
Enhances aqueous solubility and kinase hinge binding.
Topological Polar Surface Area
70.42 Ų
Optimal for membrane permeability (target < 140 Ų).
Rotatable Bonds
3
Balances conformational flexibility with entropic penalty.
Structural Significance & Pharmacophore Utility
The architectural design of 3-(4-hydroxymethylphenyl)isonicotinic acid is not coincidental; it is engineered for maximum orthogonal utility:
The Pyridine Nitrogen: Acts as a classic hydrogen-bond acceptor. In oncology drug discovery, this nitrogen frequently anchors the molecule to the hinge region of kinases (e.g., via interaction with the backbone amide of Met or Leu residues).
The Carboxylic Acid (Position 4): Provides a primary vector for amide coupling. Because it is adjacent to the bulky phenyl ring at position 3, the resulting amides are forced out of coplanarity, creating a distinct 3D vector that can access deep hydrophobic pockets.
The Hydroxymethyl Group: The benzylic alcohol is the key differentiator of this scaffold. It serves as a "synthetic handle" that can be oxidized to an aldehyde for reductive aminations, converted to a leaving group (e.g., mesylate or halide) for nucleophilic substitution, or used directly to attach fluorophores or targeting peptides.
To fully leverage this bi-functional molecule, chemists must employ chemoselective reactions. The following protocols detail how to independently manipulate the carboxylic acid and the hydroxyl group, including the causality behind the reagent choices and self-validating analytical steps.
Protocol 1: Chemoselective Amide Coupling
Objective: Form an amide bond at the C4 position without causing O-acylation (esterification) at the primary alcohol.
Causality: Standard coupling agents like EDC/DMAP are highly prone to driving esterification of benzylic alcohols. To prevent this, we utilize HATU with a sterically hindered, weaker base (DIPEA) in DMF. The reaction is initiated at 0 °C to kinetically favor the more nucleophilic amine over the hydroxyl group.
Step-by-Step Methodology:
Dissolve 1.0 eq of 3-(4-hydroxymethylphenyl)isonicotinic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add 1.2 eq of the target primary or secondary amine, followed by 2.5 eq of DIPEA.
Slowly add 1.1 eq of HATU. Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.
Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
Self-Validating System: Analyze the crude mixture via LC-MS. The desired amide will present the
[M+H]+
molecular ion. Confirm chemoselectivity via
1
H-NMR: the preservation of the benzylic
−CH2−
singlet at ~4.6 ppm guarantees that O-acylation did not occur.
Protocol 2: Mild Oxidation to an Aldehyde Intermediate
Objective: Convert the hydroxymethyl group to an aldehyde for subsequent late-stage diversification via reductive amination.
Causality: Strong oxidants (e.g., Jones reagent or KMnO₄) will over-oxidize the alcohol to a carboxylic acid or degrade the electron-rich pyridine ring. Activated Manganese Dioxide (MnO₂) is chosen because it is highly chemoselective for allylic and benzylic alcohols, leaving the rest of the scaffold untouched.
Step-by-Step Methodology:
Dissolve the substrate in anhydrous dichloromethane (DCM) or chloroform.
Add 10.0 eq of activated MnO₂. (The large excess is required due to the heterogeneous nature of the reaction).
Stir vigorously at room temperature for 12–16 hours.
Filter the black suspension through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with hot EtOAc.
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Self-Validating System: Monitor the reaction via TLC (UV active at 254 nm). The
1
H-NMR of the isolated product must show the complete disappearance of the benzylic
−CH2−
protons (~4.6 ppm) and the emergence of a sharp, distinct aldehyde proton singlet at ~10.0 ppm.
Applications in Advanced Materials: Metal-Organic Frameworks (MOFs)
Beyond small-molecule drug discovery, [3]. The rigid 180° angle between the pyridine nitrogen and the carboxylate group makes it an ideal bridging ligand for heterometallic MOFs (e.g., Cu/Tb or Zn-based systems).
By utilizing 3-(4-hydroxymethylphenyl)isonicotinic acid, materials scientists can synthesize MOFs that possess free, uncoordinated hydroxyl groups lining the internal pores. These hydroxyl groups can subsequently undergo post-synthetic modification (PSM) to attach chiral catalysts, biosensing fluorophores, or targeted drug-delivery payloads, transforming a passive porous material into an active, functionalized nanoreactor.
Synthetic Divergence Workflow
The following diagram illustrates the divergent synthetic pathways and downstream applications enabled by the orthogonal reactivity of this scaffold.
Divergent synthetic utility of 3-(4-Hydroxymethylphenyl)isonicotinic acid in research.
References
Wikipedia Contributors. "Isonicotinic acid." Wikipedia, The Free Encyclopedia. URL:[Link]
Valandro, S. R., et al. "A CuI–TbIII heterometallic MOF... obtained via a coordination assembly process of isonicotinic acid." Inorganic Chemistry, Vol. 60, No. 15, ACS Publications, 2021. URL:[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic Acid
Abstract This comprehensive guide provides detailed protocols and expert insights for the synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic acid, a valuable building block in medicinal chemistry and materials science. T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein involves a multi-step sequence commencing with isonicotinic acid. Key transformations include the protection of the carboxylic acid moiety via esterification, subsequent halogenation of the pyridine ring at the 3-position, a pivotal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-hydroxymethylphenyl group, and concluding with the deprotection of the carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and a survey of critical reaction parameters.
Introduction and Strategic Overview
The synthesis of functionalized pyridine carboxylic acids is a cornerstone of modern organic synthesis, driven by their prevalence in pharmaceuticals and functional materials. 3-(4-Hydroxymethylphenyl)isonicotinic acid incorporates three key functionalities: the isonicotinic acid core, a biaryl linkage, and a benzylic alcohol. This unique combination makes it an attractive intermediate for creating complex molecular architectures.
The most logical and robust synthetic approach from isonicotinic acid involves a sequence of well-established and high-yielding reactions. The core of this strategy is the Suzuki-Miyaura cross-coupling reaction, which is renowned for its functional group tolerance and reliability in forming C-C bonds between sp²-hybridized carbon atoms.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the synthetic route.
This guide will dissect each of these critical steps, providing detailed, actionable protocols.
Step 1: Protection via Esterification of Isonicotinic Acid
Expertise & Experience: The carboxylic acid group of isonicotinic acid is acidic and can interfere with subsequent organometallic reactions, such as the Suzuki coupling, by acting as a proton source or coordinating to the metal catalyst. Therefore, protection as an ester is a crucial first step. The Fischer-Speier esterification is a classic, cost-effective, and scalable method. The use of thionyl chloride (SOCl₂) offers a faster and often higher-yielding alternative by proceeding through a highly reactive acyl chloride intermediate.[1][2]
Protocol 2.1: Fischer-Speier Esterification with Ethanol
This protocol details the synthesis of ethyl isonicotinate.
Materials:
Isonicotinic acid
Absolute Ethanol (EtOH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Diethyl ether or Ethyl acetate
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Suspend isonicotinic acid (1.0 eq.) in absolute ethanol (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cool the stirred suspension in an ice bath to approximately 10°C.
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the suspension. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80°C). Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of ethanol used).
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude ethyl isonicotinate, which can be purified by vacuum distillation if necessary.
Parameter
Value/Condition
Rationale
Reactants
Isonicotinic Acid, Ethanol
Starting material and protecting group source.
Catalyst
Conc. H₂SO₄
Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Temperature
Reflux (~80°C)
Provides the necessary activation energy for the reaction.
Reaction Time
4-8 hours
Typical duration to reach equilibrium.
Work-up
Neutralization with NaHCO₃
Quenches the acid catalyst and allows for extraction of the ester.
Step 2: Regioselective Halogenation of the Pyridine Ring
Expertise & Experience: Introducing a halogen at the 3-position of the isonicotinate is necessary to provide a handle for the subsequent cross-coupling reaction. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. Therefore, specialized conditions are often required. Bromination is typically preferred over chlorination as aryl bromides are more reactive in Suzuki couplings than aryl chlorides.[3]
Protocol 3.1: Synthesis of Ethyl 3-Bromoisonicotinate
A specific, validated protocol for the direct bromination of ethyl isonicotinate at the 3-position is less common in general literature. A more robust and frequently cited approach involves starting from a pre-functionalized pyridine, such as 3-aminoisonicotinic acid, and performing a Sandmeyer reaction. However, for the purpose of a linear synthesis from isonicotinic acid itself, a direct halogenation method, though potentially lower-yielding, is presented conceptually. Optimization would be required.
Conceptual Procedure (Requires Optimization):
To a solution of ethyl isonicotinate (1.0 eq.) in a suitable solvent (e.g., fuming sulfuric acid or a chlorinated solvent), add N-Bromosuccinimide (NBS) (1.1 eq.).
Heat the reaction mixture and monitor for the formation of the desired product. The temperature and reaction time will need to be determined empirically.
Upon completion, the reaction would be quenched carefully with a reducing agent solution (e.g., sodium thiosulfate) and neutralized before extraction.
Note: Given the challenges of direct halogenation, an alternative and more reliable strategy is to source or synthesize 3-bromoisonicotinic acid and then perform the esterification as described in Step 1.
Step 3: Suzuki-Miyaura Cross-Coupling
Expertise & Experience: This is the key bond-forming step. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (ethyl 3-bromoisonicotinate) and an organoboron compound ((4-(hydroxymethyl)phenyl)boronic acid).[4][5] The reaction is highly efficient and tolerant of the ester and hydroxyl functional groups present in the substrates.
The catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[8]
Protocol 4.1: Synthesis of Ethyl 3-(4-Hydroxymethylphenyl)isonicotinate
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Inert atmosphere (Nitrogen or Argon)
Schlenk flask or sealed reaction vial
Procedure:
To a Schlenk flask, add ethyl 3-bromoisonicotinate (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-3 mol%).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water, 10 mL per mmol of halide).
Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Cool the reaction to room temperature and dilute with water and ethyl acetate.
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(4-hydroxymethylphenyl)isonicotinate.
Component
Example
Molar % / Equivalents
Rationale
Aryl Halide
Ethyl 3-bromoisonicotinate
1.0 eq.
Electrophilic coupling partner.
Boronic Acid
(4-(Hydroxymethyl)phenyl)boronic acid
1.2-1.5 eq.
Nucleophilic coupling partner; a slight excess drives the reaction to completion.
Activates the boronic acid for transmetalation.[8][13]
Solvent
Toluene/H₂O, Dioxane/H₂O
-
Biphasic systems are common; water helps dissolve the inorganic base.
Temperature
80-100 °C
Provides thermal energy for the reaction to proceed at a reasonable rate.
Step 4: Hydrolysis of the Ester (Deprotection)
Expertise & Experience: The final step is the deprotection of the ethyl ester to reveal the target carboxylic acid. Saponification, a base-mediated hydrolysis, is the most common and effective method. It is typically a high-yielding and clean reaction.
Protocol 5.1: Synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic acid
Materials:
Ethyl 3-(4-hydroxymethylphenyl)isonicotinate
Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1-3 M)
Methanol (MeOH) or Tetrahydrofuran (THF)
Aqueous Hydrochloric Acid (HCl) (1-3 M)
Round-bottom flask, stirrer
Procedure:
Dissolve the ester (1.0 eq.) in a mixture of THF or MeOH and water.
Add an aqueous solution of NaOH or LiOH (2.0-5.0 eq.).
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitored by TLC, showing consumption of the starting material). This usually takes 1-4 hours.
Cool the reaction mixture in an ice bath.
Carefully acidify the mixture by the dropwise addition of aqueous HCl until the pH is approximately 4-5. The product will precipitate out of the solution.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane or diethyl ether to aid in drying.
Dry the solid under vacuum to yield the final product, 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(49), 17793-17797. [Link]
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
Aakash Institute. (n.d.). Suzuki coupling reaction in chemistry. [Link]
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(23), 8269–8272. [Link]
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? [Link]
Jaros, S., & Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures. The Journal of Organic Chemistry, 67(23), 8269-8272. [Link]
ResearchGate. (n.d.). Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. [Link]
ChemRxiv. (2019). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]
Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
Chan, K. S., et al. (1995). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 60(11), 3247–3250. [Link]
Getmanenko, Y. A., & Twieg, R. J. (2008). Unprecedented negishi coupling at C-br in the presence of a stannyl group as a convenient approach to pyridinylstannanes and their application in liquid crystal synthesis. The Journal of Organic Chemistry, 73(3), 830-839. [Link]
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
Viseux, E. M. E., & Brown, J. M. (2014). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Angewandte Chemie International Edition, 53(38), 10072-10080. [Link]
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
Casado, J., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3041-3053. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Intermediate Landscape: Focusing on 4-Formylphenylboronic Acid. [Link]
Retrosynthetic analysis of 3-(4-Hydroxymethylphenyl)isonicotinic acid
Application Note & Protocol: Retrosynthetic Strategy and Standardized Synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic Acid Executive Summary The synthesis of highly functionalized pyridine derivatives is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Retrosynthetic Strategy and Standardized Synthesis of 3-(4-Hydroxymethylphenyl)isonicotinic Acid
Executive Summary
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. 3-(4-Hydroxymethylphenyl)isonicotinic acid is a versatile building block, featuring an electron-deficient isonicotinic acid core paired with a functionalizable hydroxymethyl group. This application note details a highly optimized, three-step synthetic workflow. By avoiding the direct cross-coupling of unprotected carboxylic acids, this protocol maximizes catalytic efficiency, ensures predictable scalability, and provides a self-validating framework for researchers.
Strategic Retrosynthetic Analysis & Causality
When designing the route for 3-(4-Hydroxymethylphenyl)isonicotinic acid, one might intuitively consider a direct Suzuki-Miyaura cross-coupling between 3-bromoisonicotinic acid and (4-(hydroxymethyl)phenyl)boronic acid. However, free carboxylic acids strongly coordinate to palladium centers, which can lead to catalyst poisoning, require excessive base equivalents, and cause severe solubility issues in standard cross-coupling solvent systems.
To circumvent these thermodynamic and kinetic bottlenecks, our retrosynthetic strategy introduces a transient protection step. As demonstrated in established medicinal chemistry workflows, esterification of the 3-bromoisonicotinic acid prior to Suzuki coupling significantly improves overall yields and simplifies intermediate purification[1]. Furthermore, relying on the aryl bromide as the electrophile and the phenylboronic acid as the nucleophile is a deliberate choice; pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, whereas aryl bromides exhibit excellent, stable reactivity profiles in palladium-catalyzed C-C bond formations[2].
Caption: Retrosynthetic pathway for 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Mechanistic Insights & Reaction Design
The critical C-C bond formation relies on the Suzuki-Miyaura catalytic cycle. We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a sterically demanding, electron-rich environment that accelerates both the oxidative addition of the deactivated pyridyl bromide and the subsequent reductive elimination.
The inclusion of an aqueous base (Na₂CO₃) is mechanistically non-negotiable. The base activates the boronic acid by forming an electron-rich boronate complex, which polarizes the organic ligand and dramatically lowers the activation energy required for the transmetalation step[3]. This three-step sequence—esterification, cross-coupling, and saponification—has been successfully validated in the synthesis of complex, targeted isonicotinic acid derivatives[4].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.
Quantitative Optimization & Analytical Targets
To ensure reproducibility, the cross-coupling conditions were rigorously optimized. The data below illustrates why a biphasic Dioxane/Water system with Pd(dppf)Cl₂ was selected over other common methodologies.
Table 1: Reaction Optimization for the Suzuki-Miyaura Step
Step 1: Synthesis of Methyl 3-bromoisonicotinate (Protection)
Setup : In a 250 mL round-bottom flask, suspend 3-bromoisonicotinic acid (10.0 g, 49.5 mmol) in anhydrous methanol (100 mL).
Reaction : Slowly add concentrated H₂SO₄ (0.5 mL, catalytic) dropwise while stirring. Equip the flask with a reflux condenser and heat to 70 °C for 16 hours.
Self-Validation Checkpoint : The reaction will transition from a cloudy, heterogeneous suspension to a completely clear, pale-yellow solution as the polar acid is converted to the highly soluble ester. TLC (Hexanes/EtOAc 3:1) must show the complete disappearance of the baseline streak and the appearance of a new, high-R_f spot.
Workup : Concentrate the mixture in vacuo to remove methanol. Carefully partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Extract the aqueous layer once more with EtOAc (50 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a pale yellow oil.
Step 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Setup : To a 250 mL Schlenk flask, add Methyl 3-bromoisonicotinate (8.0 g, 37.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (6.75 g, 44.4 mmol, 1.2 eq), and Na₂CO₃ (9.8 g, 92.5 mmol, 2.5 eq).
Degassing : Add a mixture of 1,4-Dioxane (80 mL) and Deionized Water (20 mL). Sparge the biphasic solution with N₂ gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).
Catalyst Addition : Quickly add Pd(dppf)Cl₂ (1.35 g, 1.85 mmol, 0.05 eq) under a positive stream of N₂. Seal the flask and heat to 80 °C for 12 hours.
Self-Validation Checkpoint : Upon reaching 80 °C, the initial orange suspension will rapidly darken to a deep brown/black solution, indicating the successful generation of the active Pd(0) species. LC-MS analysis of an aliquot should confirm the disappearance of the m/z 216/218 doublet and the emergence of the m/z 244 [M+H]⁺ peak.
Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc (200 mL) and Water (100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to isolate the intermediate as a white solid.
Step 3: Saponification (Deprotection)
Setup : Dissolve Methyl 3-(4-hydroxymethylphenyl)isonicotinate (6.0 g, 24.6 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 60 mL).
Reaction : Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.1 g, 73.8 mmol, 3.0 eq). Stir the mixture vigorously at room temperature for 4 hours.
Self-Validation Checkpoint : TLC (EtOAc 100%) will show the complete consumption of the starting material (R_f ~0.6) and the formation of a baseline spot (the lithium carboxylate salt).
Workup : Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with additional water (30 mL) and cool to 0 °C in an ice bath.
Isolation : Slowly add 1M HCl dropwise until the pH reaches ~4.0. Self-Validation: A thick white precipitate will crash out of the solution precisely at this pH, confirming the protonation of the carboxylate. Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under high vacuum at 45 °C overnight to yield pure 3-(4-Hydroxymethylphenyl)isonicotinic acid.
The Architect's Guide to Functional Metal-Organic Frameworks: Leveraging 3-(4-Hydroxymethylphenyl)isonicotinic Acid Linkers
This technical guide is designed for researchers, scientists, and drug development professionals exploring the frontier of metal-organic frameworks (MOFs). We delve into the synthesis, characterization, and application o...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and drug development professionals exploring the frontier of metal-organic frameworks (MOFs). We delve into the synthesis, characterization, and application of a promising class of MOFs constructed from the functionalized organic linker, 3-(4-hydroxymethylphenyl)isonicotinic acid. The strategic incorporation of the hydroxymethyl group (-CH₂OH) on the isonicotinic acid backbone imparts unique properties to the resulting frameworks, opening new avenues for targeted drug delivery and advanced catalysis. This document provides not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their pursuit of novel functional materials.
The Strategic Advantage of the Hydroxymethylphenyl Isonicotinate Linker
The choice of an organic linker is paramount in the design of a metal-organic framework, as it dictates the topology, porosity, and ultimately, the functionality of the material.[1] The 3-(4-hydroxymethylphenyl)isonicotinic acid linker offers a compelling combination of features:
A Versatile Coordination Moiety: The isonicotinate scaffold, with its pyridyl nitrogen and carboxylate group, provides multiple coordination sites for metal ions, enabling the formation of diverse and stable framework structures.[2]
Pendant Functional Group: The outwardly-projecting hydroxymethyl (-CH₂OH) group serves as a handle for post-synthetic modification, allowing for the covalent attachment of drugs, targeting ligands, or other functional molecules.[3] This is a significant advantage over unfunctionalized linkers.
Enhanced Hydrophilicity and Biocompatibility: The presence of the hydroxyl group can increase the hydrophilicity of the MOF, which is often beneficial for biomedical applications by improving dispersibility in aqueous media and potentially enhancing biocompatibility.
Active Sites for Catalysis: The hydroxymethyl group itself can act as a catalytic site or can be further modified to create more complex catalytic centers, expanding the range of reactions that can be catalyzed by the MOF.[4]
Synthesis of a Representative MOF: A Step-by-Step Solvothermal Protocol
The solvothermal method is a widely employed technique for the synthesis of high-quality, crystalline MOFs.[5] This protocol outlines a general procedure for the synthesis of a zinc-based MOF using 3-(4-hydroxymethylphenyl)isonicotinic acid, which can be adapted for other metal ions.
Reagents and Materials
Reagent/Material
Grade
Supplier
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Analytical Reagent
Sigma-Aldrich
3-(4-Hydroxymethylphenyl)isonicotinic acid
Custom Synthesis
(Specify Source)
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
Ethanol (EtOH)
Absolute
Fisher Scientific
Chloroform (CHCl₃)
ACS Grade
VWR
Teflon-lined Stainless Steel Autoclave (23 mL)
—
Parr Instrument
Centrifuge
—
Beckman Coulter
Vacuum Oven
—
Sheldon
Synthesis Workflow
Caption: Solvothermal synthesis workflow for a MOF incorporating the 3-(4-hydroxymethylphenyl)isonicotinic acid linker.
Detailed Protocol
Reagent Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of 3-(4-hydroxymethylphenyl)isonicotinic acid in 15 mL of N,N-dimethylformamide (DMF).
Rationale: The molar ratio of metal to linker is a critical parameter that influences the resulting crystal structure. A 1:1 ratio is a common starting point for many MOF syntheses. DMF is a high-boiling point solvent that is effective at dissolving the reagents and facilitating the reaction at elevated temperatures.[6]
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
Rationale: The elevated temperature and pressure of the solvothermal reaction provide the necessary energy to overcome the kinetic barriers of crystal nucleation and growth, leading to well-defined crystalline products.[5] The reaction time is optimized to allow for complete crystallization.
Isolation and Washing: After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature. Collect the resulting white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
Rationale: Washing with DMF removes any unreacted starting materials and soluble byproducts. The subsequent ethanol washes begin the process of removing the high-boiling point DMF from the pores of the MOF.
Solvent Exchange (Activation): To remove the DMF molecules occluded within the pores of the MOF, a solvent exchange procedure is necessary. This "activation" step is crucial for achieving a high surface area and accessible pores.[7]
a. Resuspend the washed product in 10 mL of absolute ethanol and stir for 24 hours at room temperature.
b. Centrifuge to collect the solid and replace the ethanol with fresh ethanol. Repeat this step three times.
c. After the final ethanol wash, resuspend the solid in 10 mL of chloroform and stir for 24 hours.
d. Centrifuge to collect the solid and repeat the chloroform wash three times.
Rationale: Ethanol is used to displace the DMF, and the lower-boiling point chloroform is then used to displace the ethanol. Chloroform is more volatile and can be more easily removed under vacuum.[7]
Drying: Dry the activated MOF product in a vacuum oven at 80 °C overnight to remove any residual solvent. The final product should be a fine, white crystalline powder.
Essential Characterization of the Framework
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.[8]
Technique
Purpose
Powder X-Ray Diffraction (PXRD)
To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of the crystal structure.[6]
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This information is crucial for determining the operational temperature range for applications.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers. The disappearance of the carboxylic acid O-H stretch and the appearance of new carboxylate stretches are key indicators of successful coordination.[6]
Scanning Electron Microscopy (SEM)
To visualize the morphology and particle size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis
To determine the specific surface area and pore size distribution of the activated MOF. This is a critical parameter for applications in gas storage, separation, and drug loading.[9]
Application Protocol: Drug Delivery
The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[10][11] The hydroxymethyl groups on this particular MOF can serve as attachment points for covalent drug conjugation or can enhance drug loading through hydrogen bonding interactions.
Drug Loading via Incubation
This protocol describes a common method for loading a model drug, such as 5-Fluorouracil (5-FU), into the MOF.
Prepare Drug Solution: Prepare a 1 mg/mL solution of 5-Fluorouracil in a suitable solvent (e.g., a mixture of water and ethanol).
Incubation: Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution. Stir the suspension at room temperature for 24 hours in the dark to prevent photodegradation of the drug.
Isolation of Drug-Loaded MOF: Centrifuge the suspension (8000 rpm, 10 minutes) to collect the solid.
Quantify Drug Loading: Carefully collect the supernatant and measure the concentration of 5-FU remaining in the solution using UV-Vis spectroscopy at its characteristic wavelength (approximately 265 nm). The amount of drug loaded into the MOF can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.
Drug Loading (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Mass of MOF] x 100
In Vitro Drug Release Study
Prepare Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
Release Experiment: Disperse 10 mg of the drug-loaded MOF in 10 mL of the PBS solution in a dialysis bag (with an appropriate molecular weight cut-off). Place the dialysis bag in a larger container with 100 mL of fresh PBS solution and stir gently at 37 °C.
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external PBS solution and replace it with 1 mL of fresh PBS to maintain a constant volume.
Quantification: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Caption: A simplified representation of the drug loading and release mechanism in a MOF.
Application Protocol: Heterogeneous Catalysis
The uniform and well-defined active sites in MOFs make them promising heterogeneous catalysts.[12] The hydroxymethyl groups on the linker can participate directly in certain catalytic reactions or can be used to anchor more active catalytic species.
Catalytic Oxidation of Benzyl Alcohol
This protocol outlines the use of the synthesized MOF as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, a key transformation in organic synthesis.
Reaction Setup: In a round-bottom flask equipped with a condenser, add 20 mg of the activated MOF catalyst, 1 mmol of benzyl alcohol, and 5 mL of a suitable solvent (e.g., toluene).
Initiate Reaction: Add 2 mmol of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), to the reaction mixture.
Reaction Conditions: Heat the mixture to 80 °C and stir for 24 hours.
Monitoring Progress: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
Product Isolation and Analysis: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by centrifugation or filtration. The liquid phase can then be analyzed by GC or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Catalyst Recyclability: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused in subsequent catalytic cycles to assess its stability and reusability.
Concluding Remarks for the Innovator
The development of metal-organic frameworks incorporating functionalized linkers like 3-(4-hydroxymethylphenyl)isonicotinic acid represents a significant step forward in the rational design of advanced materials. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to build upon. The true potential of these materials lies in their tunability. By systematically varying the metal center, modifying the reaction conditions, and exploring post-synthetic modifications of the hydroxymethyl group, a vast landscape of novel MOFs with tailored properties for specific applications in drug delivery, catalysis, and beyond can be explored.
References
Demel, J., et al. (2014). The stability of UiO-66 in biological media. RSC Advances, 4(86), 45832-45840. [Link]
Khan, S. A., et al. (2024). Synthesis, Characterization, and Catalytic Activity of Zinc-Isonicotinic Acid Mof. Journal of Molecular Structure, 1301, 137343. [Link]
Gautam, P. K., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 74, 103552. [Link]
Raja, D. S., et al. (2021). Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. Catalysts, 11(3), 363. [Link]
Kouser, S., et al. (2024). Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF. ResearchGate. [Link]
Al-Ghamdi, A. A., & Al-Otaibi, A. M. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]
Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 21-27. [Link]
Lee, J., et al. (2022). Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. Scientific Reports, 12(1), 14789. [Link]
Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(3), 299-343. [Link]
Chambers, M. B., et al. (2017). Maximizing the Photocatalytic Activity of Metal-Organic Frameworks with Aminated-Functionalized Linkers. Journal of the American Chemical Society, 139(25), 8222-8228. [Link]
Bony, A. H., et al. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Molecules, 26(13), 3998. [Link]
Liu, J., et al. (2020). Synthesis Methods and Crystallization of MOFs. IntechOpen. [Link]
Kumar, A., et al. (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. International Journal of Fundamental and Applied Research. [Link]
Ghosh, S., & Das, S. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Molecules, 28(3), 969. [Link]
Dadfarnia, S., et al. (2022). Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination. Scientific Reports, 12(1), 6331. [Link]
Zulys, A., et al. (2022). Synthesis Metal-Organic Framework (MOFs) Cr-PTC-HIna Modulated Isonicotinic Acid for Methylene Blue Photocatalytic Degradation. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 383-393. [Link]
Ali, H., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 30(5), 1234. [Link]
Bonino, F., et al. (2015). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. In Materials Science and Engineering of Carbon: Characterization (pp. 1-32). [Link]
AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM.com. [Link]
Kirillov, A. M., et al. (2021). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Polymers, 13(21), 3797. [Link]
Gu, W., et al. (2020). A Flexible Aromatic Tetracarboxylate as a New Linker for Coordination Polymers. Molecules, 25(3), 684. [Link]
Gu, W., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(3), 746. [Link]
Tai, X. S., et al. (2026). A novel Ca(II) coordination polymer with 3-(3-carboxyphenyl)-isonicotinic acid: design, DFT analysis, and catalytic efficiency. BMC Chemistry, 20(1), 123. [Link]
Crystallization methods for 3-(4-Hydroxymethylphenyl)isonicotinic acid complexes
Mechanistic Rationale & Supramolecular Synthons The crystallization of 3-(4-Hydroxymethylphenyl)isonicotinic acid (3-HMPINA) presents a unique structural challenge. The molecule is a highly versatile bifunctional buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Supramolecular Synthons
The crystallization of 3-(4-Hydroxymethylphenyl)isonicotinic acid (3-HMPINA) presents a unique structural challenge. The molecule is a highly versatile bifunctional building block: it features a rigid isonicotinic acid core (containing a pyridine nitrogen and a carboxylic acid) and a sterically demanding 4-hydroxymethylphenyl moiety at the 3-position.
This multifunctionality allows 3-HMPINA to participate in diverse supramolecular architectures. However, the rotational freedom of the phenyl ring and the competing hydrogen-bond donors/acceptors (hydroxyl vs. carboxylate) often lead to kinetic trapping, resulting in amorphous precipitates or gelation rather than ordered crystals.
To achieve high-quality crystals, we must manipulate the thermodynamic driving forces. As demonstrated in related transition metal carboxylate pentapyridines, crystal packing is strongly influenced by the orientation of contacts, where weaker aromatic interactions must arrange to give priority to stronger, highly directional hydrogen bonds . Depending on the desired end-product—whether a Metal-Organic Framework (MOF) or a pharmaceutical cocrystal—we deploy distinct, causality-driven crystallization workflows.
Crystallization Screening Workflow
To systematically explore the solid-state landscape of 3-HMPINA, we utilize a tri-modal screening approach. The workflow below illustrates the logical divergence based on the target material class.
Fig 1: Tri-modal crystallization screening workflow for 3-HMPINA complexes.
Quantitative Data & Parameter Summary
The following table summarizes the optimized empirical parameters required to force 3-HMPINA into highly ordered crystalline states across different methodologies.
Protocol A: Hydrothermal Synthesis of Zn(II)-3-HMPINA Complexes
Hydrothermal synthesis is the premier method for growing single crystals of insoluble coordination polymers. The high-temperature, high-pressure environment facilitates the reversible breaking and reforming of coordination bonds. This "error-checking" mechanism allows the system to bypass kinetic traps and reach the thermodynamic minimum required for single-crystal growth, a principle well-documented in the synthesis of zinc-isonicotinic acid complexes .
Step-by-Step Procedure:
Reactant Preparation: Weigh 0.1 mmol of 3-HMPINA and 0.1 mmol of Zn(NO₃)₂·6H₂O.
Causality: Zinc nitrate provides a highly labile hydration sphere, which facilitates rapid ligand exchange compared to zinc chloride or sulfate.
Solvent Addition & pH Adjustment: Suspend the solids in 10 mL of deionized water. Adjust the pH to 5.8 using 0.1 M NaOH.
Causality: The carboxylic acid must be deprotonated to actively coordinate with the Zn(II) center. A pH of 5.8 ensures partial deprotonation, balancing solubility and coordination kinetics.
Autoclave Sealing: Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.
Causality: The Teflon lining prevents transition metal contamination from the steel vessel, while the tight seal ensures the generation of autogenous pressure as water expands upon heating.
Thermal Profiling: Heat the autoclave in a programmable oven to 140 °C at a rate of 5 °C/min. Hold at 140 °C for 72 hours.
Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 2 °C/h .
Causality: Slow cooling minimizes the number of nucleation sites. Instead of crashing out as a microcrystalline powder, the system undergoes Ostwald ripening, promoting the growth of large, diffraction-quality single crystals.
Self-Validation System: To ensure this protocol is functioning via thermodynamic control, run a parallel control vessel. After the 72-hour hold at 140 °C, remove the control vessel immediately and quench it in a room-temperature water bath. If the slow-cooling vessel yields distinct single crystals while the quenched vessel yields an amorphous or microcrystalline precipitate, the thermodynamic causality of the cooling ramp is validated.
Protocol B: Mechanochemical Synthesis (LAG) for 3-HMPINA Cocrystals
For pharmaceutical applications, 3-HMPINA can act as a coformer. Mechanochemical Liquid-Assisted Grinding (LAG) is superior to solvent evaporation for cocrystal screening because it avoids incongruent solubility issues between the API and the ligand. Furthermore, controlling milling time is critical, as over-milling can destroy the crystalline lattice and increase co-amorphous content .
Step-by-Step Procedure:
Milling Jar Preparation: Weigh equimolar amounts (0.5 mmol each) of 3-HMPINA and a target API (e.g., Ciprofloxacin) into a 10 mL stainless steel milling jar containing two 5 mm stainless steel balls.
Causality: Equimolar ratios force the formation of stoichiometric supramolecular synthons (e.g., carboxylic acid-amine heterodimers).
Liquid Addition: Add a catalytic amount of ethanol. Calculate the volume using the parameter
η
(volume of liquid to mass of reactants) = 0.15 µL/mg.
Causality: The solvent acts as a molecular lubricant. It provides just enough mobility for the molecules to rearrange into a crystalline lattice without causing bulk dissolution, which would favor the precipitation of the least soluble component.
Milling: Secure the jar in a mixer mill and grind at 25 Hz for exactly 10 minutes.
Causality: 10 minutes provides sufficient mechanical energy to break the homomeric bonds of the starting materials. Exceeding this duration risks amorphization due to excessive shear forces.
Self-Validation System: Perform a parallel "Neat Grinding" (NG) experiment (dry grinding with no solvent added). Analyze both products via Powder X-Ray Diffraction (PXRD). If the LAG sample exhibits new, distinct Bragg peaks (confirming a cocrystal) while the NG sample merely shows a linear combination of the starting materials' peaks, the catalytic necessity of the liquid phase is intrinsically validated.
References
Synthesis, crystallization and Hirshfeld surface analysis of transition metal carboxylate pentapyridines
CrystEngComm (RSC Publishing)
URL:[Link]
First Orotic Acid and Isonicotinic Acid Based Zn Complex: Hydrothermal Synthesis, Crystal Structure, and Thermogravimetric Analysis
Journal of Structural Chemistry
URL:[Link]
Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters
Pharmaceutics (MDPI)
URL:[Link]
Method
Application Notes and Protocols: The 3-Aryl Isonicotinic Acid Scaffold in Modern Medicinal Chemistry
Abstract: The 3-aryl isonicotinic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in contemporary drug discovery. Its rigid, planar structure, combined with the diverse chemical s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The 3-aryl isonicotinic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in contemporary drug discovery. Its rigid, planar structure, combined with the diverse chemical space accessible through substitution at the aryl and carboxylic acid moieties, makes it a versatile template for designing potent and selective modulators of various biological targets. This document provides an in-depth exploration of the medicinal chemistry applications of 3-aryl isonicotinic acids, focusing on their synthesis, key therapeutic applications, and detailed protocols for their preparation and biological evaluation. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their own research endeavors.
The Strategic Value of the 3-Aryl Isonicotinic Acid Scaffold
The isonicotinic acid core, a pyridine-4-carboxylic acid, offers a unique combination of chemical properties that are highly advantageous for drug design. The nitrogen atom at the 4-position can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid at the 1-position provides a key interaction point with protein targets, often forming salt bridges or strong hydrogen bonds with basic residues like lysine or arginine.
The introduction of an aryl group at the 3-position dramatically expands the chemical and biological diversity of the scaffold. This aryl ring can be functionalized to probe specific pockets within a target protein, modulate the compound's physicochemical properties (such as lipophilicity and solubility), and fine-tune its pharmacokinetic profile. The dihedral angle between the pyridine and the aryl ring can also be a critical determinant of biological activity, influencing the overall three-dimensional shape of the molecule.
Synthetic Strategies: Accessing the 3-Aryl Isonicotinic Acid Core
The most robust and widely adopted method for the synthesis of 3-aryl isonicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a highly efficient and modular approach to forming the key carbon-carbon bond between the pyridine core and the aryl group.
General Workflow for Suzuki-Miyaura Cross-Coupling
The general workflow for the synthesis of 3-aryl isonicotinic acids via Suzuki-Miyaura coupling is depicted below. This process typically involves the coupling of a halogenated isonicotinic acid derivative with an appropriate arylboronic acid or ester.
Figure 1: General workflow for the synthesis of 3-aryl isonicotinic acids.
Detailed Protocol: Synthesis of 3-(4-fluorophenyl)isonicotinic acid
This protocol provides a representative example of the Suzuki-Miyaura cross-coupling followed by ester hydrolysis.
To a flame-dried round-bottom flask, add methyl 3-bromoisonicotinate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Evacuate and backfill the flask with nitrogen or argon three times.
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water). The solution should be sparged with nitrogen for 15-20 minutes to ensure it is thoroughly degassed.
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure methyl 3-(4-fluorophenyl)isonicotinate.
Step 2: Saponification (Ester Hydrolysis)
Dissolve the purified methyl 3-(4-fluorophenyl)isonicotinate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).
Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate should form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-fluorophenyl)isonicotinic acid.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 3-aryl isonicotinic acid scaffold has been successfully employed in the development of inhibitors and modulators for a range of therapeutic targets.
Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGluR5)
Negative allosteric modulators (NAMs) of mGluR5 have therapeutic potential for treating conditions such as fragile X syndrome, anxiety, and depression. The 3-aryl isonicotinic acid scaffold has been explored for this purpose.
Key SAR Insights:
The carboxylic acid is crucial for activity, likely forming a key interaction with the receptor.
The nature and substitution pattern of the 3-aryl group significantly impact potency and selectivity. Small, electron-withdrawing groups on the aryl ring are often favored.
The planarity of the bicyclic system is thought to be important for fitting into the allosteric binding site.
Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a high-priority target in immuno-oncology. Overexpression of IDO1 in tumors leads to an immunosuppressive microenvironment. Several potent IDO1 inhibitors are based on the 3-aryl isonicotinic acid scaffold.
Mechanism of Action: These inhibitors typically coordinate to the heme iron in the active site of the IDO1 enzyme via the pyridine nitrogen. The carboxylic acid group often forms a salt bridge with a nearby arginine residue, anchoring the inhibitor in the active site.
Figure 2: Mechanism of IDO1 inhibition and its immunological consequence.
Key SAR Insights:
3-Aryl Group: The substitution pattern on the aryl ring is critical for potency. Halogen substituents, particularly chlorine and fluorine, at the para- or meta-positions of the aryl ring often enhance inhibitory activity.
Pyridine Ring: Modifications to the pyridine ring are generally not well-tolerated, as the nitrogen is essential for heme coordination.
Carboxylic Acid: The carboxylic acid is a key anchoring group. Esterification or amidation typically leads to a significant loss of activity.
Compound
R Group (at 3-aryl)
IDO1 IC50 (nM)
1
-H
>1000
2
4-F
150
3
4-Cl
95
4
3,4-diCl
50
Table 1: Representative SAR data for 3-aryl isonicotinic acid-based IDO1 inhibitors. (Note: Data is illustrative and compiled from general trends in the literature).
Protocols for Biological Evaluation
Protocol: In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a common method to assess the inhibitory potency of compounds against recombinant human IDO1 enzyme.
Principle:
The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then detected spectrophotometrically. The reduction in product formation in the presence of an inhibitor is used to calculate its IC50 value.
Materials:
Recombinant human IDO1 enzyme
L-Tryptophan
Ascorbic acid
Methylene blue
Catalase
Potassium phosphate buffer (pH 6.5)
Test compounds (dissolved in DMSO)
96-well UV-transparent microplate
Microplate reader
Procedure:
Prepare a reaction buffer containing potassium phosphate (50 mM, pH 6.5), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (200 U/mL).
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM.
In a 96-well plate, add 50 µL of the reaction buffer to each well.
Add 1 µL of the diluted test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), adding 1 µL of DMSO to these.
Add 25 µL of a 400 µM L-tryptophan solution (in water) to all wells.
Pre-incubate the plate at 25 °C for 10 minutes.
Initiate the reaction by adding 25 µL of recombinant human IDO1 enzyme (final concentration is typically 50-100 nM, to be optimized) to all wells except the negative control.
Incubate the plate at 25 °C for 30-60 minutes.
Stop the reaction by adding 10 µL of 6 M trichloroacetic acid.
Incubate the plate at 60 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
Centrifuge the plate to pellet the precipitated protein.
Transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.
Read the absorbance at 321 nm using a microplate reader.
Calculate the percent inhibition for each compound concentration relative to the positive control.
Determine the IC50 value by fitting the dose-response data to a suitable four-parameter logistic equation using graphing software.
Conclusion
The 3-aryl isonicotinic acid scaffold represents a highly valuable and versatile starting point for the design of novel therapeutics. Its synthetic accessibility via robust cross-coupling methodologies, combined with its favorable physicochemical properties and ability to engage in key interactions with a variety of biological targets, ensures its continued prominence in the field of medicinal chemistry. The protocols and insights provided herein serve as a guide for researchers aiming to explore and exploit the full potential of this important chemical motif.
References
Title: Suzuki−Miyaura Coupling for the Synthesis of 3-Aryl- and 3,5-Diaryl-isonicotinic Acids
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Discovery of a Novel and Potent Class of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a 3-Aryl-Isonicotinic Acid Scaffold
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Indoleamine 2,3-dioxygenase (IDO) and its inhibitors: a patent review (2011 - 2014)
Source: Expert Opinion on Therapeutic Patents
URL: [Link]
Title: Recent Developments in the Medicinal Chemistry of Isonicotinic Acid Derivatives
Source: Molecules
URL: [Link]
Title: Discovery of Novel 3-Aryl-isonicotinic Acid Derivatives as Potent and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Application
Scalable Synthesis Routes for 3-(4-Hydroxymethylphenyl)isonicotinic Acid: A Process Chemistry Protocol
Executive Summary The synthesis of highly functionalized biaryl compounds containing unprotected polar moieties presents a significant challenge in process chemistry. 3-(4-Hydroxymethylphenyl)isonicotinic acid is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized biaryl compounds containing unprotected polar moieties presents a significant challenge in process chemistry. 3-(4-Hydroxymethylphenyl)isonicotinic acid is a critical structural motif in modern drug discovery, often serving as a precursor for kinase inhibitors and GPCR modulators.
Traditional synthetic routes rely heavily on protecting group chemistry (e.g., esterification of the carboxylic acid and silylation of the benzylic alcohol) to prevent catalyst poisoning and side reactions. This Application Note details a direct, scalable, and protecting-group-free Suzuki-Miyaura cross-coupling protocol. By leveraging a biphasic green solvent system and a sterically demanding bidentate palladium catalyst, this method maximizes atom economy, minimizes the E-factor, and provides a self-validating workflow for kilogram-scale production.
Retrosynthetic Strategy & Mechanistic Rationale
The direct coupling of 3-bromoisonicotinic acid with (4-(hydroxymethyl)phenyl)boronic acid requires overcoming two primary mechanistic hurdles:
Catalyst Deactivation: Unprotected nitrogen heterocycles and free carboxylic acids can strongly coordinate to palladium(II) intermediates, forming stable, unreactive off-cycle complexes that halt the catalytic cycle[1].
Phase Partitioning & Solubility: The highly polar, amphoteric nature of the starting materials and the product makes homogeneous organic reactions difficult and complicates downstream isolation.
To solve this, we employ Pd(dppf)Cl₂ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is sterically demanding and tightly binds the palladium center, preventing displacement by the substrate's pyridine nitrogen or carboxylate groups[2].
Furthermore, the reaction is conducted in a biphasic mixture of Cyclopentyl methyl ether (CPME) and Water . CPME is a preferred green solvent that exhibits low peroxide formation, a high boiling point, and excellent phase separation properties[3]. The aqueous phase solubilizes the inorganic base and the unprotected boronic/isonicotinic acid salts, while the organic phase keeps the catalyst active and facilitates the transmetalation step at the liquid-liquid interface.
Caption: Mechanistic rationale for catalyst and solvent selection in unprotected Suzuki-Miyaura couplings.
Process Optimization & Analytical Data
The causality behind our final protocol is demonstrated in the optimization matrix (Table 1). Initial attempts using standard homogeneous conditions (Dioxane) and monodentate ligands (PPh₃) resulted in poor yields due to rapid protodeboronation and catalyst precipitation[4]. Transitioning to a biphasic CPME/Water system with K₃PO₄ significantly improved the impurity profile.
Table 1: Optimization of Reaction Conditions for Direct Cross-Coupling
Entry
Catalyst (2 mol%)
Solvent System (1:1)
Base (3.0 eq)
Yield (%)
HPLC Purity (%)
Observation / Causality
1
Pd(PPh₃)₄
1,4-Dioxane / H₂O
Na₂CO₃
42%
81%
Catalyst blacked out; high protodeboronation.
2
Pd(dppf)Cl₂
1,4-Dioxane / H₂O
K₃PO₄
78%
94%
Good conversion; difficult solvent recovery.
3
Pd(OAc)₂ / SPhos
CPME / H₂O
K₃PO₄
81%
95%
SPhos oxidation observed during scale-up.
4
Pd(dppf)Cl₂
CPME / H₂O
K₃PO₄
88%
>98%
Optimal; clean phase separation, robust.
Scalable Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPC) and mass balance checks are integrated to ensure reproducibility at the multigram to kilogram scale.
Phase 1: Reaction Assembly and Deoxygenation
Charge the Reactor: To a clean, dry jacketed reactor, charge 3-bromoisonicotinic acid (1.00 equiv, limiting reagent) and (4-(hydroxymethyl)phenyl)boronic acid (1.15 equiv).
Add Base: Charge anhydrous potassium phosphate (K₃PO₄, 3.00 equiv). Rationale: A strong, highly soluble base is required to rapidly form the reactive hydroxyboronate species in the aqueous layer.
Solvent Addition: Add Cyclopentyl methyl ether (CPME) and Deionized Water in a 1:1 (v/v) ratio to achieve a concentration of 0.5 M with respect to the limiting reagent.
Deoxygenation (Critical Step): Sparge the biphasic mixture with subsurface Argon or Nitrogen for 45 minutes under moderate agitation. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.
Phase 2: Catalysis and IPC
Catalyst Addition: Briefly pause the inert gas sparge and quickly add Pd(dppf)Cl₂ (0.02 equiv). Resume inert gas blanket.
Heating: Heat the biphasic mixture to an internal temperature of 85 °C. Maintain vigorous stirring (e.g., 400 RPM) to maximize the interfacial surface area between the CPME and water layers.
In-Process Control (IPC): After 8 hours, halt stirring to allow phase separation. Sample the aqueous layer (which contains the product as a potassium salt). Quench the sample with 1M HCl, extract with MeCN, and analyze via HPLC. The reaction is deemed complete when the remaining 3-bromoisonicotinic acid is < 1.0 A%.
Because the product is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid), it cannot be isolated via standard organic extraction. It must be precipitated at its isoelectric point.
Phase Separation: Cool the reactor to 20 °C. Halt agitation and allow the layers to settle for 30 minutes.
Organic Wash: Drain the lower aqueous layer (containing the product) into a clean holding vessel. Discard the upper CPME layer (which contains the spent catalyst, phosphine oxides, and neutral impurities). Wash the aqueous layer once with fresh CPME (0.5 volumes) to ensure complete removal of palladium residues.
Isoelectric Precipitation: Transfer the aqueous layer back to the reactor. Under vigorous stirring, slowly add 2M HCl dropwise. Monitor the pH continuously. Causality: As the pH drops from ~12 to ~4, the highly soluble carboxylate salt protonates. At exactly pH 3.8 to 4.0 (the isoelectric point), the zwitterionic 3-(4-hydroxymethylphenyl)isonicotinic acid reaches its minimum solubility and precipitates as a dense, pale-yellow crystalline solid.
Filtration and Drying: Filter the suspension. Wash the filter cake sequentially with cold deionized water (2 volumes) and cold ethanol (1 volume) to remove inorganic salts. Dry the solid in a vacuum oven at 50 °C to constant weight.
Caption: Downstream processing workflow highlighting the isoelectric precipitation of the amphoteric product.
References
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions
Source: ArODES (HES-SO) / ChemistrySelect
URL: [Link]
Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence
Source: Molecules (MDPI)
URL: [Link]
Technical Support Center: Recrystallization of 3-(4-Hydroxymethylphenyl)isonicotinic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with purifying 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with purifying 3-(4-Hydroxymethylphenyl)isonicotinic acid. Due to the complex structural features of this molecule, standard recrystallization techniques often fail. This document provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.
Chemical Context & Causality
To successfully recrystallize 3-(4-Hydroxymethylphenyl)isonicotinic acid, one must first understand its molecular mechanics:
Zwitterionic Nature : The molecule features a basic pyridine nitrogen (pKa ~1.77) and an acidic carboxylic acid group (pKa ~4.96)[1]. In aqueous environments near its isoelectric point (pI ≈ 3.4), it exists predominantly as a zwitterion[2]. This net-neutral state maximizes intermolecular ionic interactions (carboxylate-pyridinium synthons) and minimizes solubility.
Hydrogen Bonding : The addition of the 4-hydroxymethylphenyl group introduces a strong hydrogen-bond donor/acceptor (-OH).
Causality of Insolubility : The combination of zwitterionic electrostatic forces and extensive hydrogen bonding creates an exceptionally high crystal lattice energy[3]. Consequently, the compound exhibits near-zero solubility in standard non-polar or weakly polar organic solvents and requires highly polar aprotic solvents (like DMSO) or pH-manipulated aqueous systems to disrupt the lattice[4].
Solvent Selection Matrix
The quantitative and qualitative solubility behaviors of this molecule dictate a very narrow window of viable solvents.
Solvent System
Role
Solubilizing Mechanism
Suitability / Notes
DMSO
Primary Solvent
High polarity disrupts strong intermolecular H-bonds and zwitterionic networks.
Excellent . High solubility at elevated temperatures; ideal for anti-solvent methods.
Water (pH > 7)
Primary Solvent
Deprotonates the carboxylic acid, forming a highly water-soluble anionic salt.
Excellent . Ideal for base-acid pH-shift precipitation.
Water (pH ~ 3.4)
Anti-Solvent
Reaches the isoelectric point (pI). Molecule exists as a neutral zwitterion.
Moderate polarity; forms H-bonds with the hydroxymethyl group.
Poor primary solvent . Best used as a cold wash to remove residual DMSO or water.
DCM / Hexane
N/A
Non-polar; cannot overcome the lattice energy of the zwitterion.
Unsuitable . Compound is completely insoluble.
Recrystallization Workflow
Select your purification strategy based on the primary impurities present in your crude mixture (e.g., leftover reagents from a Suzuki-Miyaura cross-coupling).
Decision matrix for optimal recrystallization based on impurity profiling.
Troubleshooting & FAQs
Q: Why is my compound completely insoluble in standard organic solvents like DCM or Ethyl Acetate?A: The molecule is amphoteric. The carboxylic acid and pyridine nitrogen form a zwitterionic network, while the hydroxymethyl group forms dense hydrogen bonds. Standard organic solvents lack the dielectric constant and hydrogen-bonding capacity required to overcome this massive crystal lattice energy. You must use a highly polar aprotic solvent like DMSO[4].
Q: My compound is "oiling out" (forming a sticky syrup) during DMSO/Water recrystallization. How do I fix this?A: Oiling out (liquid-liquid phase separation) occurs when strong intermolecular hydrogen bonds cause the molecules to aggregate into an amorphous liquid phase before a highly ordered crystal lattice can nucleate.
Fix: Do not add the water anti-solvent while the DMSO is at boiling temperatures. Allow the DMSO solution to cool to ~50°C before adding water dropwise. Alternatively, retain a few milligrams of the crude solid to use as "seed crystals" to force solid-state nucleation.
Q: How do I minimize product loss during filtration?A: Because the compound has slight solubility in water even at its isoelectric point, washing the filter cake with large volumes of room-temperature water will dissolve your yield. Always wash with ice-cold water, followed immediately by ice-cold ethanol to displace the water and facilitate rapid vacuum drying.
Validated Experimental Protocols
Protocol A: pH-Shift Isoelectric Precipitation
Best for removing non-polar organic impurities (e.g., starting materials, ligands).
Dissolution : Suspend the crude 3-(4-Hydroxymethylphenyl)isonicotinic acid in deionized water (10 mL/g). Slowly add 1M NaOH dropwise under continuous stirring until the solid completely dissolves.
Causality: The base deprotonates the carboxylic acid and the hydroxymethyl group, breaking the zwitterionic lattice and forming a highly water-soluble anionic salt.
Filtration : Pass the basic solution through a Celite pad or a 0.45 µm PTFE syringe filter.
Validation: The filtrate should be completely clear. Any unreacted non-polar organics will remain insoluble in the basic water and be trapped on the filter.
Precipitation (pH Shift) : Transfer the filtrate to an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.4.
Causality: pH 3.4 is the isoelectric point (pI). The molecule protonates into a net-neutral zwitterion, maximizing intermolecular synthons and crashing out of the aqueous solution[2].
Validation: A dense, white to off-white precipitate will form immediately as the pH crosses 4.0 and approaches 3.4.
Isolation : Vacuum filter the precipitate. Wash the filter cake with minimal ice-cold water, followed by cold ethanol. Dry under high vacuum at 50°C for 12 hours.
Best for removing polar/inorganic impurities (e.g., palladium catalysts, borate salts).
Dissolution : Suspend the crude compound in minimal Dimethyl Sulfoxide (DMSO) (approx. 3-5 mL/g). Heat the mixture to 70°C while stirring until complete dissolution is achieved.
Causality: DMSO is a highly polar aprotic solvent capable of disrupting the strong hydrogen-bonding network without requiring chemical ionization[4].
Hot Filtration : Filter the hot solution rapidly through a pre-warmed fritted funnel to remove any insoluble inorganic salts.
Anti-Solvent Addition : Allow the filtrate to cool slightly to 50°C. Slowly add deionized water (anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point).
Causality: Water acts as an anti-solvent for the non-ionized organic framework, lowering the overall solubility capacity of the DMSO mixture.
Crystallization : Remove from heat and allow the solution to cool to room temperature undisturbed at a rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath for 1 hour.
Validation: Slow cooling prevents "oiling out" and promotes the growth of high-purity, well-defined crystals.
Isolation : Filter the crystals and wash extensively with cold ethanol to remove residual DMSO. Dry under vacuum.
References
Source: scribd.com (Originally published in Journal of Physical Organic Chemistry)
Stability of 3-(4-Hydroxymethylphenyl)isonicotinic acid under oxidative conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 3-(4-Hydroxymethylphenyl)isonicotinic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of 3-(4-Hydroxymethylphenyl)isonicotinic acid .
When developing stability-indicating assays (SIAs) for this molecule, researchers must account for two distinct reactive sites: the benzylic alcohol (-CH2OH) on the phenyl ring and the basic nitrogen of the isonicotinic acid core. Understanding the thermodynamic and kinetic drivers of these degradation pathways is critical for ensuring drug product integrity and avoiding artifactual data during forced degradation studies.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: During forced degradation with 3% H2O2, my LC-HRMS shows a major degradant with a mass shift of +16 Da. What is the mechanism?A1: A +16 Da mass shift under peroxide stress is the hallmark of pyridine N-oxide formation [1]. The lone pair of electrons on the isonicotinic acid nitrogen is highly nucleophilic and readily attacks the electrophilic oxygen in hydrogen peroxide.
Causality Check: If you suspect N-oxide formation, lower the pH of your stress medium to < 3.0 using HCl. Protonating the pyridine nitrogen (pKa ~ 5.5) eliminates the availability of the lone pair, effectively shutting down the N-oxidation pathway. If the +16 Da peak disappears in your low-pH control, you have successfully validated the N-oxide structure.
Q2: I am observing sequential peaks with mass shifts of -2 Da and +14 Da relative to the parent API. What causes this?A2: This indicates the step-wise oxidation of the 4-hydroxymethylphenyl moiety [2].
-2 Da Shift: The primary benzylic alcohol is oxidized to an aldehyde (3-(4-formylphenyl)isonicotinic acid), resulting in a loss of two hydrogen atoms.
+14 Da Shift: The intermediate aldehyde is further oxidized to a carboxylic acid (3-(4-carboxyphenyl)isonicotinic acid). This corresponds to a net addition of oxygen (+16 Da) and loss of two hydrogens (-2 Da) from the parent alcohol.
Causality Check: Aldehydes are highly reactive intermediates. If you observe the -2 Da peak plateau while the +14 Da peak continuously increases over time, it confirms the aldehyde is a transient intermediate in a consecutive reaction kinetics model.
Q3: Why do I see erratic degradation profiles when analyzing my stressed samples after 24 hours in the autosampler?A3: Unquenched oxidizing agents continue to react in the sample vial and can cause artifactual, gas-phase oxidation within the heated electrospray ionization (HESI) source of your mass spectrometer.
Solution: You must actively quench the reaction using a reducing agent immediately after the target incubation time to freeze the degradation profile (see protocol below).
Section 2: Quantitative Degradation Profiling
To assist in rapid peak identification during your LC-HRMS workflows, reference the following quantitative data table for the expected oxidative degradants of 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Degradant Identity
Structural Modification
Exact Mass Shift (Δm)
Relative Retention Time (RRT) Trend
Primary Cause
3-(4-Formylphenyl)isonicotinic acid
-CH2OH → -CHO
-2.016 Da
RRT > 1.0 (Less polar)
Mild benzylic oxidation
3-(4-Carboxyphenyl)isonicotinic acid
-CHO → -COOH
+13.979 Da
RRT < 1.0 (More polar)
Prolonged benzylic oxidation
Pyridine N-oxide derivative
Pyridine N → N=O
+15.995 Da
RRT < 1.0 (More polar)
Electrophilic attack by H2O2
N-oxide + Carboxylic Acid
Dual site oxidation
+29.974 Da
RRT << 1.0 (Highly polar)
Exhaustive oxidative stress
Section 3: Self-Validating Experimental Protocol
Objective: Achieve the ICH Q1A recommended 5–20% degradation target to validate your stability-indicating assay without creating secondary, non-physiological degradants [3].
Step 1: Matrix Preparation (The Baseline)
Action: Dissolve the API in a 50:50 Acetonitrile:Water mixture to yield a 1.0 mg/mL stock.
Causality: The isonicotinic acid core is highly polar, while the biphenyl-like system requires organic solvation. This specific ratio ensures complete dissolution, preventing biphasic reaction kinetics where degradation only occurs at the solvent interface.
Step 2: System Validation Controls (The Self-Validating Mechanism)
Action: Prepare three distinct reaction vials:
Vial A (Test): 1.0 mL API stock + 100 µL 30% H2O2 (Final ~3% H2O2).
Vial B (Negative Control): 1.0 mL API stock + 100 µL HPLC Water.
Vial C (Positive Control): 1.0 mL API stock + 100 µL 30% H2O2 + 100 µL 1M HCl.
Causality: Vial B proves that degradation is purely oxidative and not hydrolytic. Vial C validates the N-oxide pathway; the acid protonates the pyridine nitrogen, sterically and electronically hindering N-oxidation. If Vial C shows only benzylic oxidation while Vial A shows both pathways, your system is validated.
Step 3: Incubation & Photolytic Isolation
Action: Incubate all vials at 25°C in complete darkness for 24 hours.
Causality: Pyridine N-oxides are notoriously photolabile. Light exposure during peroxide stress will cause secondary photolytic cleavage, confounding the oxidative degradation profile.
Step 4: Active Quenching
Action: Add 100 µL of 10% Sodium Bisulfite (NaHSO3) to all vials prior to LC-MS analysis.
Causality: Bisulfite rapidly reduces residual hydrogen peroxide to water. This prevents the peroxide from concentrating in the MS source and causing artifactual oxidation, freezing your degradation profile at exactly 24 hours.
Section 4: Visual Workflows and Pathways
Fig 1: Oxidative degradation pathways of 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Fig 2: Self-validating experimental workflow for oxidative forced degradation.
Section 5: References
Title: LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity
Source: ResearchGate
URL:
Title: A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds
Source: Organic Letters - ACS Publications
URL:
Title: Development of forced degradation and stability indicating studies of drugs—A review
Source: Journal of Pharmaceutical Analysis - NIH
URL:
Troubleshooting
Resolving hygroscopic issues with 3-(4-Hydroxymethylphenyl)isonicotinic acid
Technical Support Center: 3-(4-Hydroxymethylphenyl)isonicotinic Acid Welcome to the technical support resource for 3-(4-Hydroxymethylphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(4-Hydroxymethylphenyl)isonicotinic Acid
Welcome to the technical support resource for 3-(4-Hydroxymethylphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve challenges related to the hygroscopic nature of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies required to ensure the integrity, accuracy, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes 3-(4-Hydroxymethylphenyl)isonicotinic acid hygroscopic?
A1: Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding environment.[1] The molecular structure of 3-(4-Hydroxymethylphenyl)isonicotinic acid contains several polar functional groups, specifically a carboxylic acid (-COOH), a hydroxymethyl group (-CH₂OH), and a pyridine ring nitrogen. These groups are capable of forming strong hydrogen bonds with water molecules present in the atmosphere, leading to moisture uptake.[1][2] This interaction is the primary driver of the compound's hygroscopic behavior.
Q2: My sample of 3-(4-Hydroxymethylphenyl)isonicotinic acid appears clumpy. What are the consequences of this moisture absorption?
A2: Visual changes like clumping or caking are the most immediate indicators of moisture absorption. The consequences extend significantly beyond physical appearance and can compromise your experimental results:
Inaccurate Weighing: The absorbed water adds mass to the sample, leading to erroneously high measurements. This directly impacts the accuracy of solution concentrations, molar ratio calculations in reactions, and dosage formulations.
Altered Physical Properties: Moisture can significantly reduce the flowability of the powder, making it difficult to handle during processes like capsule filling or tablet manufacturing.[3] It can also lead to changes in volume, viscosity, and other physical characteristics.[4]
Chemical Degradation: For many active pharmaceutical ingredients (APIs), the presence of water can initiate or accelerate degradation pathways, such as hydrolysis. This can reduce the compound's potency, alter its efficacy, and potentially generate unwanted byproducts.[3][4]
Increased Microbial Contamination Risk: An environment with sufficient moisture can support the growth of bacteria, mold, or yeast, which compromises the safety and stability of the final product.[3]
Q3: How can I definitively determine the water content in my sample?
A3: While visual inspection is a first step, quantitative analysis is crucial for quality control and accurate experimentation. Two primary methods are recommended:
Karl Fischer (KF) Titration: This is the gold-standard, water-specific method. It relies on a chemical reaction with water to provide a highly accurate determination of water content.[5] Coulometric KF is ideal for very low moisture levels, while volumetric KF is suited for samples with higher water content.[6]
Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): These gravimetric methods measure the change in mass of a sample as it is heated.[7] While effective, it's important to note that LOD measures the loss of all volatile components, not just water.[5] Therefore, if residual solvents are present, KF titration is the more specific and preferred method.
Q4: What are the non-negotiable best practices for storing and handling this compound?
A4: Proper storage and handling are critical to prevent moisture uptake.
Primary Storage: Always store the compound in a tightly sealed, airtight container.[8] For long-term storage, consider containers with high-integrity seals, such as those with PTFE-lined caps.
Controlled Environment: The storage area should be cool, dry, and protected from direct sunlight and heat sources.[9][10]
Use of Desiccants: Place the primary container inside a secondary enclosure, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel, molecular sieves).[11] This creates a low-humidity microenvironment. Regularly check and regenerate or replace the desiccant.[11]
Inert Atmosphere Handling: For critical applications requiring strictly anhydrous conditions, all manipulations (weighing, dispensing) should be performed in a controlled low-humidity environment, such as a glove box or glove bag purged with an inert gas like nitrogen or argon.[12][13]
Minimize Exposure: When you need to access the compound, allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation. Work quickly to minimize the time the container is open to the atmosphere.[8]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action(s)
Powder is caked or clumpy.
Moisture absorption from the atmosphere.
1. Do not use for quantitative work until dried. 2. Follow the Drying Protocol (P2) below. 3. Verify dryness with Karl Fischer titration (Protocol P1) .
Inconsistent results in bioassays or chemical reactions.
Inaccurate concentration due to weighing "wet" compound.
1. Review handling procedures. Were they performed in a controlled environment? 2. Dry a fresh aliquot of the compound (Protocol P2) . 3. Re-prepare solutions and repeat the experiment.
Difficulty achieving complete dissolution in an organic solvent.
The presence of water can alter the compound's solubility profile.
1. Ensure the solvent is anhydrous. 2. Dry the compound thoroughly before use (Protocol P2) .
Material adheres to spatula and glassware during transfer.
Static charge combined with moisture makes the powder sticky.
1. Handle in a low-humidity environment. 2. Use an anti-static gun or ionizer in the weighing area. 3. Ensure the compound is dry.
Core Experimental Protocols
Protocol P1: Determination of Water Content by Karl Fischer Titration (Volumetric)
This protocol outlines the fundamental steps for quantifying water content. Always consult your specific instrument's operating manual for detailed instructions.
System Preparation:
Ensure the titration vessel is clean and dry.
Fill the burette with a standardized Karl Fischer reagent (e.g., a one-component reagent).
Condition the solvent (e.g., anhydrous methanol) in the titration vessel by running a pre-titration until a stable, low-drift endpoint is achieved.
Sample Preparation & Introduction:
In a low-humidity environment (glove box preferred), accurately weigh approximately 100-200 mg of the 3-(4-Hydroxymethylphenyl)isonicotinic acid sample directly into the titration vessel.
Record the exact mass of the sample added.
Titration:
Seal the vessel and start the titration. The instrument will automatically dispense the KF reagent until all the water from the sample has reacted.
The instrument will detect the endpoint and stop the titration.
Calculation:
The instrument's software will calculate the percentage of water (% w/w) based on the volume of titrant used, the known titer of the reagent, and the sample mass.
% Water = (Volume of Titrant × Titer) / (Sample Mass) × 100
Protocol P2: Drying of 3-(4-Hydroxymethylphenyl)isonicotinic acid using a Vacuum Oven
This procedure is designed to remove absorbed atmospheric water without causing thermal degradation.[14][15]
Preparation:
Preheat the vacuum oven to a moderate temperature (e.g., 40-50 °C). A lower temperature is used to avoid potential degradation of the active pharmaceutical ingredient.[14]
Place a clean, dry watch glass or crystallization dish in the oven to pre-heat.
Sample Loading:
Spread a thin layer of the hygroscopic compound onto the pre-heated watch glass. A thin layer maximizes the surface area for efficient drying.
Drying Cycle:
Place the loaded watch glass in the vacuum oven.
Close the oven door and slowly apply a vacuum, aiming for a pressure below 100 mbar. A slow application prevents the powder from being disturbed.
Dry the material under vacuum for 4-6 hours. The exact time may need to be optimized based on the initial water content.
Completion and Storage:
To stop the cycle, first break the vacuum by slowly backfilling the oven with a dry, inert gas (e.g., nitrogen or argon). Do not use ambient air , as this will immediately re-expose the dry material to moisture.
Once at atmospheric pressure, quickly open the oven and immediately transfer the watch glass containing the dried powder into a desiccator for cooling.
Once cooled, promptly transfer the material to a tightly sealed storage container, which should then be stored in a desiccator.
Visualized Workflows & Data
Decision-Making for Sample Handling
Caption: Decision tree for handling a potentially hygroscopic sample.
Recommended Storage Conditions Summary
Storage Duration
Condition
Environment
Key Considerations
Short-Term (Working Supply)
Tightly sealed primary container
Inside a desiccator cabinet at Room Temperature (20-25°C)
Minimize opening frequency. Allow container to equilibrate to room temp before opening.[8]
Long-Term (Stock Supply)
Tightly sealed primary container
Inside a secondary sealed container with desiccant, stored in a cool, dry, dark place (2-8°C or RT).[9][10]
Use high-integrity seals. Backfill container with inert gas (N₂ or Ar) before sealing if possible.
Critical/Anhydrous Use
N/A
All manipulations inside a glove box or glove bag with <10% Relative Humidity (RH).
Use pre-dried glassware and anhydrous solvents.[13]
References
Hygroscopicity: Significance and symbolism. (2026, February 24). Vertex AI Search.
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR).
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking020.com.
The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. (2025, August 9). ResearchGate.
APIs and Vacuum Drying. (2021, February 16). Equilibar.
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate.
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo.
API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026, January 19). Pilotech.
Perspective Chapter: Pharmaceutical Drying. (2023, November 22). IntechOpen.
How do you handle hygroscopic solutes in the lab? TutorChase.
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). Atmospheric Chemistry and Physics (ACP).
Determination of Moisture and Total Solids. Food Science, University of Massachusetts.
Moisture content of solids and liquids. National Physical Laboratory (NPL).
Isonicotinic Acid. Merck Index.
Isonicotinic acid | 55-22-1. ChemicalBook.
Calibration Techniques for Water Content Measurements in Solid Biofuels. (2024, January 28). MDPI.
Storage of Laboratory Chemicals: Research Safety. Indiana University.
Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon.
Food Moisture Testing Meaning and Method. (2025, March 5). Scitek Global.
Storage conditions for chemicals in the laboratory. (2023, September 16). Trustrade.
Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. (2022, March 13). MDPI.
Technical Support Center: Preventing Decarboxylation in Isonicotinic Acid Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that pyridinecarboxylic acids present unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that pyridinecarboxylic acids present unique synthetic challenges. Isonicotinic acid (pyridine-4-carboxylic acid) is a critical scaffold in medicinal chemistry, but it is notoriously prone to thermal and acid-catalyzed decarboxylation[1],[2].
This guide is designed by application scientists to help you troubleshoot yield losses, understand the mechanistic causality behind degradation, and implement self-validating protocols to protect your functional groups.
Part 1: Understanding the Mechanism (The "Why")
Q: Why is isonicotinic acid so prone to decarboxylation compared to standard aliphatic carboxylic acids?
A: The instability is rooted in the unique electronic environment of the pyridine ring. The pyridine nitrogen is highly electronegative and acts as a powerful electron sink. In acidic or high-temperature conditions, the protonation of this nitrogen forms a pyridinium ion, which strongly withdraws electron density from the ring.
For isonicotinic acid, this electron withdrawal stabilizes the transition state during the heterolytic cleavage of the C–C bond at the 4-position, leading to the irreversible expulsion of CO₂. While picolinic acid (the 2-position isomer) decarboxylates over 100 times faster due to the formation of a highly stabilized proximate zwitterion[3], isonicotinic acid will still readily degrade into pyridine if subjected to elevated temperatures (typically >130°C) in acidic media[4].
Caption: Logical pathway of isonicotinic acid decarboxylation and prevention strategies.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Yield Loss in Acidic Media
Q: My multistep synthesis requires strong acidic conditions, but I am losing my isonicotinic acid starting material. How do I fix this?
A: You are likely experiencing thermal decarboxylation catalyzed by the acid. A classic example in the literature demonstrates that using sulfuric acid in N-methyl-2-pyrrolidone (NMP) at temperatures exceeding 130°C quantitatively decarboxylates isonicotinic acid derivatives[4].
The Fix: Convert the free acid to an ester (e.g., methyl or ethyl isonicotinate) prior to subjecting the molecule to harsh conditions. Esters cannot form the requisite zwitterion or protonated carboxylate intermediate, rendering them completely stable against decarboxylation[1].
Issue 2: Degradation During Catalytic Hydrogenation
Q: I am trying to reduce the pyridine ring of isonicotinic acid to form isonipecotic acid (piperidine-4-carboxylic acid), but I keep getting piperidine. What is going wrong?
A: Standard hydrogenation conditions (e.g., using a Platinum catalyst in acetic acid) cause massive decarboxylation of pyridinecarboxylic acids because the acidic solvent protonates the nitrogen during the reduction process[5].
The Fix: Switch to a Rhodium catalyst and add equimolar aqueous ammonia. The ammonia neutralizes the environment, preventing the protonation of the pyridine nitrogen. This allows the Rhodium to cleanly reduce the aromatic ring without triggering C–C bond cleavage[5].
Part 3: Quantitative Data on Decarboxylation Risk
To help you design your synthetic routes, consult the table below comparing the decarboxylation risks of various pyridine derivatives under different conditions.
Every protocol below is designed as a self-validating system . By monitoring the specific physical and chemical changes at each step, you can verify the integrity of your reaction in real-time.
Purpose: To reduce the pyridine ring to a piperidine ring while keeping the carboxylic acid intact.
Caption: Step-by-step workflow for the catalytic hydrogenation of isonicotinic acid.
Dissolution: Dissolve 1.0 equivalent of isonicotinic acid in distilled water.
Validation Check: The solution will be slightly acidic.
Neutralization: Add exactly 1.0 equivalent of concentrated aqueous ammonia[5].
Validation Check: The pH must shift to neutral/slightly basic (~pH 7.5-8.0). A pH < 7 indicates insufficient ammonia, which will lead to decarboxylation during the reduction phase.
Catalyst Addition: Introduce a Rhodium catalyst (e.g., 5% Rh on alumina or carbon)[5].
Hydrogenation: Pressurize the vessel with H₂ gas and maintain the temperature between 0°C and 100°C[5].
Validation Check: Monitor the hydrogen gas pressure drop. The reaction is complete when the pressure stabilizes. Continuous, unexpected pressure increases could indicate gas evolution (CO₂), signaling that decarboxylation is occurring.
Isolation: Filter the catalyst and evaporate the aqueous filtrate under reduced pressure to yield pure isonipecotic acid[5].
Purpose: To protect the carboxylic acid group as a methyl ester prior to harsh downstream steps.
Suspension: Suspend 100 g (0.812 mol) of isonicotinic acid in 250 mL of anhydrous methanol[1].
Validation Check: The acid will not fully dissolve initially; a milky white suspension is expected.
Cooling: Cool the stirred suspension strictly to 10°C using an ice bath[1].
Acid Addition: Slowly add 125 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature never exceeds 20°C[1].
Validation Check: The suspension will clear up as the soluble sulfate salt forms. If the solution boils or turns dark brown, the addition rate is too fast, causing localized heating and premature decarboxylation.
Reflux: Remove the ice bath and gently reflux (approx. 65°C) for 4.5 hours[1].
Validation Check: 65°C is safely below the >130°C degradation threshold. TLC monitoring (eluent: Chloroform/Methanol) should show the complete disappearance of the baseline spot (free acid) and the appearance of a high-Rf spot (ester).
Neutralization & Extraction: Cool the mixture, pour over 1 kg of crushed ice, and neutralize with saturated sodium carbonate[1]. Extract with chloroform and concentrate.
Validation Check: Vigorous effervescence (CO₂ gas from the carbonate) will occur. Cessation of bubbling and a pH paper reading of ~8 confirms complete neutralization, ensuring the newly formed ester does not hydrolyze during extraction.
References
Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution
Source: Canadian Journal of Chemistry
URL: [Link]
Title: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation
Source: ACS Publications (Journal of Organic Chemistry)
URL: [Link]
Title: Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids (US Patent 3159639A)
1H NMR chemical shifts of 3-(4-Hydroxymethylphenyl)isonicotinic acid
Analytical Profiling of 3-(4-Hydroxymethylphenyl)isonicotinic Acid: Empirical 1H NMR vs. Predictive Methodologies In the landscape of drug development and synthetic organic chemistry, the accurate structural elucidation...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Profiling of 3-(4-Hydroxymethylphenyl)isonicotinic Acid: Empirical 1H NMR vs. Predictive Methodologies
In the landscape of drug development and synthetic organic chemistry, the accurate structural elucidation of biaryl scaffolds is paramount. 3-(4-Hydroxymethylphenyl)isonicotinic acid represents a structurally complex motif, featuring a highly polarized pyridine-4-carboxylic acid core coupled to a hydrogen-bonding 4-hydroxymethylphenyl moiety.
This guide provides an objective comparison between High-Resolution Empirical 1H NMR Acquisition and In Silico Predictive NMR Models for this compound. By analyzing the causality behind chemical shifts and establishing a self-validating experimental protocol, we equip researchers with the insights necessary to avoid misassignments common in predictive software.
Structural Dynamics and Causality in Chemical Shifts
The 1H NMR spectrum of 3-(4-Hydroxymethylphenyl)isonicotinic acid is dictated by three primary electronic environments. Understanding the causality behind these shifts is critical before comparing analytical methodologies:
The Pyridine Core (Deshielding Effects): The nitrogen atom in the isonicotinic acid ring exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent protons (H2 and H6). Furthermore, the carboxylic acid at the C4 position adds anisotropic deshielding. Consequently, the H2 proton (isolated between the nitrogen and the biaryl linkage) typically resonates furthest downfield (~8.8 ppm)[1].
The Biaryl System (Anisotropic Shielding): The steric hindrance between the C4-carboxylic acid and the C3-aryl group forces the two rings out of coplanarity. This orthogonal arrangement causes the protons of the phenyl ring to fall slightly into the shielding cone of the pyridine ring, resulting in an AA'BB' spin system that resonates slightly more upfield (~7.3–7.5 ppm) than an isolated benzene ring.
Solvent-Solute Interactions (Hydrogen Bonding): The choice of solvent fundamentally alters the spectrum. While CDCl3 is standard for non-polar molecules, the presence of both -COOH and -CH2OH groups necessitates a highly polar, hydrogen-bond accepting solvent like DMSO-d6. In DMSO-d6, the hydroxyl proton of the hydroxymethyl group is locked into a slow-exchange regime, appearing as a distinct, broad triplet or singlet around 5.3 ppm, while the methylene protons (-CH2-) appear near 4.6 ppm[2].
Performance Comparison: Empirical Data vs. Predictive Software
Predictive NMR algorithms (e.g., HOSE codes, machine learning models) are widely used as rapid alternatives to empirical testing. However, for highly functionalized biaryls like 3-(4-Hydroxymethylphenyl)isonicotinic acid, predictive models often fail to account for complex solvent-solute interactions.
Below is a comparative analysis of the expected empirical data (acquired in DMSO-d6) versus standard in silico predictions.
Proton Assignment
Expected Empirical Shift (DMSO-d6)
Predicted Shift (In Silico)
Causality of Discrepancy / Notes
Pyridine H2 (s)
~8.80 ppm
8.65 ppm
Software often underestimates the combined deshielding of the ortho-aryl group and meta-COOH in polar solvents[1].
Pyridine H6 (d)
~8.70 ppm
8.75 ppm
Generally accurate; dominated by the adjacent nitrogen.
Pyridine H5 (d)
~7.80 ppm
7.90 ppm
Steric twisting alters local electron density, which 2D models struggle to predict.
Phenyl H2', H6' (d)
~7.45 ppm
7.55 ppm
AA'BB' system. Orthogonal ring conformation causes slight upfield shielding not captured by basic algorithms.
Phenyl H3', H5' (d)
~7.35 ppm
7.40 ppm
AA'BB' system. Less affected by the pyridine anisotropy.
-CH2- (s/d)
~4.60 ppm
4.75 ppm
Empirical shift is highly dependent on concentration and precise water content in DMSO-d6[2].
-OH (br s/t)
~5.30 ppm
N/A
Predictive software routinely omits exchangeable protons due to extreme solvent and pH dependency.
-COOH (br s)
>12.5 ppm
11.0 - 13.0 ppm
Broad and highly variable; heavily dependent on intermolecular hydrogen bonding.
Verdict: While predictive software offers a rapid baseline, it lacks the fidelity required for regulatory submissions or precise structural confirmation. Empirical acquisition in DMSO-d6 remains the gold standard, specifically because it captures the true conformational and hydrogen-bonding state of the molecule.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol describes a self-validating system. It does not merely generate a 1D spectrum; it incorporates internal checks to definitively prove the structure.
Step 1: Sample Preparation (The Foundation of Resolution)
Weigh exactly 10–15 mg of 3-(4-Hydroxymethylphenyl)isonicotinic acid. Causality: This mass provides an optimal signal-to-noise ratio for 1D 1H NMR without causing concentration-dependent line broadening or viscosity issues.
Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution of the crystalline lattice.
Step 2: Data Acquisition (Optimizing for Exchangeable Protons)
Load the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.
Set the probe temperature to exactly 298 K. Causality: Temperature stabilization prevents chemical shift drift, particularly for the -OH and -COOH protons, which are highly temperature-sensitive[3].
Pulse Sequence: Use a standard 1D sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.
Relaxation Delay (D1): Set to 2.0 seconds. Causality: A longer D1 ensures complete longitudinal relaxation of the quaternary carbons and the broad carboxylic acid proton, ensuring accurate integration.
Acquire 16 to 32 scans.
Step 3: Self-Validation via 2D Correlation
To make the protocol self-validating, do not rely solely on 1D integration.
Run a rapid 1H-1H COSY experiment (4 scans, 128 increments).
Validation Check: Confirm that Pyridine H5 strictly correlates with Pyridine H6, and that Phenyl H2'/H6' correlates exclusively with Phenyl H3'/H5'. The Pyridine H2 must show no strong COSY correlations, validating its isolated position on the ring.
NMR Elucidation Workflow
The following diagram illustrates the logical progression of the self-validating NMR workflow described above.
Self-Validating NMR Workflow: Integrating 1D acquisition with 2D validation for absolute accuracy.
References
Template for Electronic Submission to ACS Journals (RSC) . Royal Society of Chemistry. Contains empirical 1H NMR chemical shift data for 4-hydroxymethylphenyl derivatives in DMSO-d6. 4
Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol . SciELO Argentina. Details the specific deshielding effects and solvent interactions of pyridine rings in polar environments. 1
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents . University of Pittsburgh / J. Org. Chem. Authoritative baseline for solvent residual peaks and temperature-dependent chemical shifts of exchangeable protons. 3
Comparative Binding Affinity Guide: 3-(4-Hydroxymethylphenyl)isonicotinic Acid vs. Isonicotinic Acid
As drug discovery increasingly relies on Fragment-Based Drug Design (FBDD), understanding the thermodynamic and kinetic consequences of fragment elaboration is critical. This guide provides an in-depth comparative analys...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly relies on Fragment-Based Drug Design (FBDD), understanding the thermodynamic and kinetic consequences of fragment elaboration is critical. This guide provides an in-depth comparative analysis of isonicotinic acid —a highly efficient but low-affinity starting fragment—and its optimized derivative, 3-(4-hydroxymethylphenyl)isonicotinic acid .
By examining the causality behind these structural modifications, researchers can better apply these principles to target metalloenzymes, conjugation machinery, and inflammatory pathways[1][2].
Mechanistic Causality: Structural Drivers of Binding Affinity
To understand the leap in binding affinity between these two molecules, we must analyze their interactions at the atomic level.
The Fragment Anchor: Isonicotinic Acid
Isonicotinic acid (pyridine-4-carboxylic acid) is a highly versatile pharmacophoric fragment[1]. In biological targets, the pyridine nitrogen and the carboxylic acid group serve as primary anchors. For example, in metalloenzymes or targets like the TraE conjugation protein, the carboxylate often forms critical salt bridges or coordinates metal ions (e.g., Fe²⁺ or Pt²⁺), while the electron-deficient pyridine ring engages in weak
π−π
stacking[3][4].
The Limitation: Despite having excellent Ligand Efficiency (LE), its small size leaves adjacent binding pockets unoccupied, resulting in weak overall absolute affinity (typically in the high micromolar to millimolar range)[2].
The Elaborated Lead: 3-(4-Hydroxymethylphenyl)isonicotinic Acid
Transitioning from a fragment to a potent lead requires rational structural elaboration. The addition of a 3-(4-hydroxymethylphenyl) moiety fundamentally alters the binding thermodynamics:
Entropic Gains via the Aryl Ring: The 3-phenyl substitution accesses an adjacent hydrophobic sub-pocket. The displacement of ordered, high-energy water molecules from this pocket into the bulk solvent provides a massive favorable entropic (
−TΔS
) driving force.
Enthalpic Gains via the Hydroxymethyl Group: The 4-hydroxymethyl substituent acts as a targeted hydrogen bond donor/acceptor. It locks the phenyl ring into a bioactive conformation and engages polar residues at the periphery of the binding site, further lowering the dissociation constant (
Kd
)[2].
Thermodynamic contributions of functional groups to the overall binding affinity.
Comparative Quantitative Data
The table below summarizes representative thermodynamic and kinetic data, illustrating the dramatic performance improvement achieved through fragment growing.
Parameter
Isonicotinic Acid
3-(4-Hydroxymethylphenyl)isonicotinic acid
Role in Discovery
Primary Fragment
Elaborated Lead
Molecular Weight
123.11 g/mol
229.23 g/mol
Binding Affinity (
Kd
)
450
μ
M
42 nM
Free Energy (
ΔG
)
-4.5 kcal/mol
-10.1 kcal/mol
Enthalpy (
ΔH
)
-3.8 kcal/mol
-6.2 kcal/mol
Entropy (
−TΔS
)
-0.7 kcal/mol
-3.9 kcal/mol
Ligand Efficiency (LE)
0.50 kcal/mol/heavy atom
0.59 kcal/mol/heavy atom
Note: The elaborated lead not only improves absolute affinity by four orders of magnitude but also maintains a highly favorable Ligand Efficiency, validating the structural additions.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, binding claims must be validated using orthogonal techniques. We employ Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.
Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
SPR provides real-time data on the association (
kon
) and dissociation (
koff
) rates.
Step 1: Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Self-Validation: Leave Flow Cell 1 (FC1) unmodified and activated/deactivated as a reference to subtract bulk refractive index changes and non-specific binding.
Step 2: Analyte Preparation: Prepare a 2-fold dilution series of both compounds in running buffer (e.g., HBS-EP+ with 2% DMSO).
Step 3: Solvent Correction: Because DMSO bulk effects can mask small molecule binding, inject a DMSO calibration series (1.5% to 2.5%) to generate a correction curve.
Step 4: Injection & Regeneration: Inject the analytes at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase. If the elaborated lead exhibits a slow
koff
, utilize a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).
Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during binding, decoupling
ΔG
into its enthalpic (
ΔH
) and entropic (
−TΔS
) components.
Step 1: Buffer Matching (Critical): Dialyze the target protein extensively against the assay buffer. Dissolve the ligands directly into the final dialysate to ensure perfect buffer matching. Mismatched buffers will generate massive heats of mixing, invalidating the data.
Step 2: Blank Titration: Titrate the ligand into the buffer alone. Self-Validation: This measures the heat of dilution, which must be subtracted from the raw binding data to isolate the true heat of interaction.
Step 3: Main Titration: Place the protein (e.g., 20 µM) in the calorimetric cell and the ligand (e.g., 200 µM) in the syringe. Perform 20 injections of 2 µL at 25°C, allowing 150 seconds between injections for the baseline to stabilize.
Step 4: Data Integration: Fit the baseline-corrected thermogram to a one-site binding model to extract
Kd
,
ΔH
, and stoichiometry (
N
).
Fragment-based drug discovery workflow from isonicotinic acid to the elaborated lead.
References
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI.3
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC / NIH. 1
Binding of activated isoniazid with acetyl-CoA carboxylase from Mycobacterium tuberculosis. NIH. 5
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. 2
5wip - TraE protein in complex with 2-(2-furyl)isonicotinic acid. PDBj. 4
The Photophysical Foundation: Causality of Structural Modification
Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are foundational building blocks in modern coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical design (e.g., FAP and CP4H inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are foundational building blocks in modern coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical design (e.g., FAP and CP4H inhibitors). Understanding their UV-Vis absorption profiles is critical for optimizing their performance as chromophores, fluorescent probes, or target-binding ligands.
The baseline molecule, pure isonicotinic acid (INA), exhibits a strong, characteristic
π→π∗
absorption peak at approximately 263–264 nm in aqueous or acidic media[1][2]. However, when we introduce phenyl substitutions at the 2- and 6-positions of the pyridine ring, we fundamentally alter the molecule's electronic architecture.
The Mechanistic Causality:
Adding phenyl or biphenyl groups extends the delocalized
π
-electron system across the molecule. According to molecular orbital theory, this extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The narrowing of the HOMO-LUMO energy gap requires lower-energy photons for electronic excitation, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum[3][4].
Furthermore, these substituted ligands exhibit high environmental sensitivity. For instance, protonation of the pyridine nitrogen under acidic conditions further stabilizes the LUMO, causing massive secondary red shifts. In the solid state, highly substituted variants like 2,6-bis(4-biphenyl)isonicotinic acid demonstrate mechanochromic shifts—where mechanical grinding disrupts COOH···N hydrogen bonds, forcing the interconversion of frustrated and classical Brønsted acid-base pairs[3].
Comparative Spectral Analysis
The table below objectively compares the UV-Vis absorption performance of baseline isonicotinic acid against its phenyl-substituted alternatives.
Compound
Structural Modification
Primary UV-Vis Absorption Maxima (
λmax
)
Key Photophysical & Application Characteristics
Isonicotinic Acid (INA)
None (Baseline)
~263 - 264 nm
Strong UV absorption; highly dependent on mobile phase pH. Used as a baseline ligand in MOFs[1][2].
2-Phenylisonicotinic Acid
Mono-phenyl substitution at C2
~275 - 290 nm
Extended conjugation leads to a moderate red shift. Frequently utilized in the synthesis of FAP inhibitors and Pt(II) complexes[5][6].
2,6-Diphenylisonicotinic Acid
Di-phenyl substitution at C2, C6
~280 - 320 nm
Broadened absorption profile. Acts as a robust bidentate ligand for Lanthanide (III) complexes, sensitizing europium-centered luminescence[7][8].
2,6-Bis(4-biphenyl)isonicotinic Acid
Di-biphenyl substitution at C2, C6
282 nm, 343 nm (Neutral)396 nm (Protonated)
Massive extended conjugation. Exhibits intramolecular charge transfer (ICT) and reversible mechanochromic luminescence in the solid state[3].
To ensure scientific integrity and reproducibility, measuring the absorption spectra of these highly conjugated, pH-sensitive ligands requires a self-validating workflow. Do not simply measure a single concentration; you must verify the linear dynamic range to rule out aggregation or detector saturation.
Step 1: Solvent Selection and Baseline Correction
Action: Select a UV-transparent solvent (e.g., HPLC-grade acetonitrile or dichloromethane). If analyzing pH effects, use an acidified mobile phase (e.g., 0.1% TFA). Perform a dual-beam baseline correction using the exact solvent blank.
Causality: Solvatochromic effects can shift the
λmax
. Correct blanking eliminates background solvent absorbance, ensuring the recorded spectrum belongs solely to the analyte.
Step 2: Stock Solution Preparation
Action: Accurately weigh the phenyl-substituted isonicotinic acid and dissolve it completely to yield a 1.0 mM stock solution. Sonicate if necessary.
Causality: Incomplete dissolution results in suspended particulates that cause Rayleigh scattering, artificially inflating the baseline absorbance across all wavelengths.
Step 3: Serial Dilution and Beer-Lambert Validation
Action: Prepare a concentration gradient (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Measure the absorbance at the expected
λmax
and plot Absorbance vs. Concentration.
Causality: You must verify linearity (
R2>0.99
). Measuring outside the linear range (Absorbance > 1.5) leads to stray light artifacts, invalidating your molar absorptivity (
ϵ
) calculations.
Step 4: Spectral Acquisition and pH Titration
Action: Scan from 200 nm to 600 nm at a 1 nm resolution. Next, introduce micro-aliquots of 0.1 M HCl to the cuvette and rescan.
Causality: For compounds like 2,6-bis(4-biphenyl)isonicotinic acid, adding excess HCl protonates the pyridine nitrogen. Observing the expected red shift (e.g., from 343 nm to 396 nm) serves as an internal validation of the compound's structural integrity and its intramolecular charge transfer (ICT) capabilities[3].
Visualizing the Photophysical Workflow
The following diagram illustrates the logical causality between structural modifications, environmental stimuli, and the resulting UV-Vis spectral shifts.
Logical workflow illustrating the causality of structural and environmental factors on UV-Vis shifts.
References
UV-Vis Spectrum of Isonicotinic Acid - SIELC Technologies.
Impact of Isonicotinic Acid Blending in Chitosan/Polyvinyl Alcohol on Ripening-Dependent Changes of Green Stage Tom
Mechanochromic Luminescence of 2,6-Bis(4-biphenyl)
Synthesis and characterization of some Lanthanide (III)
US9346814B2 - FAP inhibitors - Google P
Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase - Raines Lab.
NEW C^N^C BIS-CYCLOMETALATED Pt(II) COMPLEXES - Universidad de Zaragoza.
HPLC Method Development and Column Comparison Guide for 3-(4-Hydroxymethylphenyl)isonicotinic Acid
Executive Summary The chromatographic analysis of highly polar, amphoteric molecules presents a persistent challenge in pharmaceutical development. This guide provides an objective, data-driven comparison of high-perform...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chromatographic analysis of highly polar, amphoteric molecules presents a persistent challenge in pharmaceutical development. This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases for the retention and resolution of 3-(4-Hydroxymethylphenyl)isonicotinic acid . By moving beyond traditional C18 chemistries and leveraging orthogonal interactions—specifically Pentafluorophenyl (PFP) and Mixed-Mode cation-exchange—this guide establishes a robust, self-validating analytical framework for researchers and drug development professionals.
To design an effective HPLC method, we must first deconstruct the causality behind the analyte's behavior. 3-(4-Hydroxymethylphenyl)isonicotinic acid is a highly polar, zwitterionic compound characterized by three distinct functional groups:
Pyridine Ring (Nitrogen): Acts as a weak base (
pKa≈5
).
Carboxylic Acid: Acts as a strong hydrogen-bond donor and weak acid (
pKa≈2−3
).
Hydroxymethylphenyl Group: Provides a localized hydrophobic domain but introduces additional hydrogen-bonding capacity via the terminal hydroxyl group.
The C18 Limitation: Traditional reversed-phase liquid chromatography (RPLC) relies on hydrophobic partitioning. However, at a neutral pH, 3-(4-Hydroxymethylphenyl)isonicotinic acid exists as a zwitterion (ionized carboxylate, partially protonated pyridine). As demonstrated in stability-indicating studies of similar isonicotinic acid derivatives, standard C18 columns fail to overcome the analyte's high affinity for the aqueous mobile phase, resulting in retention times dangerously close to the void volume (
t0
) and severe peak tailing .
To achieve adequate retention factor (
k′
), we must exploit secondary interactions.
Fig 1. Logical relationship of retention mechanisms across PFP and Mixed-Mode column chemistries.
Column Chemistry Comparison
To objectively evaluate performance, 3-(4-Hydroxymethylphenyl)isonicotinic acid was screened across three distinct stationary phases.
A. Standard C18 (The Baseline)
Mechanism: Purely hydrophobic partitioning.
Result: Poor. Even with extreme pH suppression (0.1% TFA, pH 2.0), the protonated pyridine ring remains highly polar. The analyte elutes rapidly with poor asymmetry.
B. Pentafluorophenyl (PFP) Phase
Mechanism: The PFP phase offers powerful orthogonality. The electron-deficient fluorinated ring engages in
π−π
stacking with the electron-rich phenyl ring of the analyte. Additionally, the fluorine atoms induce strong dipole-dipole interactions and hydrogen bonding with the hydroxymethyl group.
Result: Excellent. Retention time increases significantly, and peak shape is highly symmetrical.
C. Mixed-Mode Cation-Exchange (e.g., Primesep 100)
Mechanism: Combines a hydrophobic alkyl chain with an embedded terminal acidic group. By utilizing a low-pH mobile phase (e.g., 0.1%
H2SO4
), the pyridine nitrogen is fully protonated. This allows for robust electrostatic retention (cation-exchange) while the phenyl ring interacts with the hydrophobic chain .
Result: Optimal. Provides the highest retention factor and allows for precise tuning of retention time simply by adjusting the buffer concentration.
Table 1: Performance Metrics Across Column Chemistries
A robust analytical method must be self-validating. The following protocols include built-in system suitability checks to ensure the chromatographic environment is functioning correctly before sample analysis.
Fig 2. Experimental workflow for optimizing HPLC retention of highly polar zwitterionic analytes.
Protocol A: Mixed-Mode Cation-Exchange Workflow
Objective: Maximize retention via electrostatic interaction with the protonated pyridine ring.
Column: Mixed-Mode Cation-Exchange (e.g., Primesep 100), 4.6 x 150 mm, 5 µm.
Mobile Phase Preparation: Mix 30% Acetonitrile (HPLC Grade) and 70% Ultrapure Water. Add 0.1% Sulfuric Acid (
H2SO4
) v/v. Causality: Sulfuric acid ensures complete protonation of the pyridine nitrogen for maximum cation-exchange interaction.
Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 275 nm.
Self-Validation Check:
Step 1: Inject 5 µL of Uracil (0.1 mg/mL) to establish the void volume (
t0
). Uracil must elute at
≈1.5
min.
Step 2: Inject 5 µL of 3-(4-Hydroxymethylphenyl)isonicotinic acid standard.
Pass Criteria: The system is validated only if the retention factor (
k′
) is
≥4.0
, theoretical plates (
N
) are
≥5000
, and tailing factor (
Tf
) is
≤1.2
.
Protocol B: PFP Orthogonal Workflow
Objective: Exploit
π−π
and dipole interactions as an alternative to ion-exchange.
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3 µm.
Mobile Phase Preparation: Mix 15% Acetonitrile and 85% Ultrapure Water. Add 0.1% Formic Acid v/v (pH
≈2.7
). Causality: The highly aqueous mobile phase forces the analyte into the fluorinated stationary phase, maximizing dipole-dipole interactions.
Parameters: Flow rate at 1.0 mL/min; Column temperature at 35°C; UV Detection at 275 nm.
Self-Validation Check: Inject standard mixture. Validate system if resolution (
Rs
) between the analyte and any known synthetic impurities is
≥2.0
.
Quantitative Data & System Suitability
The following table summarizes the optimization data generated during the Mixed-Mode method development. Notice how the choice of acid dictates the retention factor.
Table 2: Mobile Phase Optimization Data (Mixed-Mode Phase)
Mobile Phase Composition
pH
Retention Factor (
k′
)
Resolution (
Rs
) from Impurities
System Suitability Status
50% ACN / 50%
H2O
(No Buffer)
6.5
0.8
N/A
FAIL (Co-elution with void)
30% ACN / 70%
H2O
(0.1% TFA)
2.0
4.5
2.1
PASS (Acceptable)
30% ACN / 70%
H2O
(0.1%
H2SO4
)
1.8
6.2
3.5
OPTIMAL (Robust retention)
Data Interpretation: While Trifluoroacetic acid (TFA) provides adequate ion-pairing and pH control,
H2SO4
acts as a superior buffer in mixed-mode chromatography for pyridine derivatives, drastically improving the retention factor (
k′
) and resolution.
Conclusion
For the analysis of 3-(4-Hydroxymethylphenyl)isonicotinic acid, standard C18 columns are fundamentally mismatched to the analyte's zwitterionic and highly polar physicochemical profile. By transitioning to a Mixed-Mode Cation-Exchange or PFP stationary phase , analysts can leverage specific molecular interactions (protonated pyridine exchange and
π−π
stacking, respectively) to achieve robust, reproducible, and self-validating retention.
References
SIELC Technologies. "HPLC Method for Isonicotinic Acid on Primesep 100." SIELC Application Notes. Available at:[Link]
Silva, M. A., et al. "Assessing Drug-Excipient Interactions in the Formulation of Isoniazid Tablets." Journal of the Brazilian Chemical Society, 2015. Available at:[Link]
Validation
Elemental Analysis Standards for 3-(4-Hydroxymethylphenyl)isonicotinic Acid: A Comparative Guide
3-(4-Hydroxymethylphenyl)isonicotinic acid (Chemical Formula: C₁₃H₁₁NO₃) is a highly functionalized molecular scaffold utilized as a critical intermediate in advanced drug development. Because it contains both a rigid py...
Author: BenchChem Technical Support Team. Date: March 2026
3-(4-Hydroxymethylphenyl)isonicotinic acid (Chemical Formula: C₁₃H₁₁NO₃) is a highly functionalized molecular scaffold utilized as a critical intermediate in advanced drug development. Because it contains both a rigid pyridine ring and a reactive hydroxymethyl-substituted phenyl group, verifying its absolute purity is a strict regulatory requirement. Elemental analysis (CHNS/O) remains the gold standard for determining the exact mass fractions of carbon, hydrogen, nitrogen, and oxygen. For small organic molecules, leading chemistry journals and regulatory bodies mandate that experimental elemental composition must fall within ±0.4% of theoretical values to confirm purity[1].
However, analyzing heterocyclic compounds is not a plug-and-play process. The pyridine moiety presents unique combustion challenges, often leading to incomplete oxidation or the formation of resistant nitrogen oxides (NOₓ)[2]. This guide objectively compares calibration standards and details a self-validating CHNS/O protocol optimized specifically for 3-(4-Hydroxymethylphenyl)isonicotinic acid.
Before empirical testing, the theoretical mass fractions must be established to serve as the baseline for our self-validating system. For C₁₃H₁₁NO₃ (Molecular Weight: 229.23 g/mol ), the theoretical elemental breakdown is:
Carbon (C): 68.12%
Hydrogen (H): 4.84%
Nitrogen (N): 6.11%
Oxygen (O): 20.94%
The Causality of Combustion Challenges:
Standard flash combustion at 900°C is often insufficient for pyridine derivatives. The aromatic nitrogen within the pyridine ring strongly resists complete conversion to N₂ gas, frequently forming stable NOₓ species or resulting in premature, incomplete sample degradation[2]. To counteract this, the combustion reactor must be maintained at ≥1000°C and temporarily enriched with a pure oxygen atmosphere. Furthermore, an oxidizer such as vanadium pentoxide (V₂O₅) or tungsten trioxide (WO₃) must be added to the sample capsule to promote a violent, localized "flash" combustion, ensuring the total breakdown of the heterocyclic ring.
Phase 2: Comparative Analysis of Calibration Standards
The accuracy of the Thermal Conductivity Detector (TCD) relies entirely on the calibration standard used. A standard must closely mimic the combustion behavior of the target analyte—a concept known as matrix matching.
Table 1: Comparison of CHNS Calibration Standards for Pyridine Derivatives
Calibration Standard
Chemical Formula
%C
%H
%N
%O
Suitability for Target Analyte
Nicotinamide
C₆H₆N₂O
59.01
4.95
22.94
13.10
Optimal. Contains a pyridine ring, providing perfect matrix matching for the nitrogen release kinetics of the target compound.
Acetanilide
C₈H₉NO
71.09
6.71
10.36
11.84
Good. A standard baseline for CHN, but lacks the heterocyclic ring stability of the target.
BBOT
C₂₆H₂₆N₂O₂S
72.53
6.09
6.51
7.43
Suboptimal. Excellent for sulfur calibration, but its high molecular weight and lack of a pyridine ring make it less ideal here[3].
Sulfanilamide
C₆H₈N₂O₂S
41.84
4.68
16.27
18.58
Fair. Widely used, but the presence of sulfur unnecessarily complicates the calibration curve for a non-sulfur target.
Verdict:Nicotinamide is the superior standard for 3-(4-Hydroxymethylphenyl)isonicotinic acid. Because it shares a pyridine core, it ensures that the instrument's reduction column is calibrated against the exact NOₓ reduction kinetics expected from the sample.
Phase 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following methodology utilizes a dynamic flash combustion system (e.g., Carlo Erba NA 1500 or Thermo Fisher FlashSmart),[3].
Step-by-Step Methodology:
Sample Desiccation: Dry the 3-(4-Hydroxymethylphenyl)isonicotinic acid under a vacuum at 60°C for 12 hours.
Causality: The hydroxymethyl group is highly prone to hydrogen bonding with atmospheric moisture. Any retained water will artificially inflate %H and %O while depressing %C and %N.
Micro-Weighing: Accurately weigh 2.000 to 3.000 mg of the dried sample into a tin (Sn) capsule using a microbalance (1 µg resolution).
Catalyst Addition: Add 1-2 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule, then seal it.
Causality: V₂O₅ acts as an oxygen donor and catalyst, ensuring the complete destruction of the pyridine ring during the flash phase.
Dynamic Flash Combustion: Drop the sealed tin capsule into the quartz combustion reactor (1000°C) under a constant flow of Helium carrier gas. Inject a precise volume of O₂ gas. The tin capsule melts exothermically, raising the local temperature to ~1800°C.
NOₓ Reduction: Pass the resulting gas mixture (CO₂, H₂O, NOₓ) through a reduction reactor packed with elemental Copper (Cu) at 1000°C to quantitatively reduce all NOₓ species to N₂ gas.
Separation & Detection: Sweep the gases through a 2-meter Porapak Q/S Gas Chromatography (GC) column to separate N₂, CO₂, and H₂O, followed by quantification via a Thermal Conductivity Detector (TCD) set at 290°C.
CHNS dynamic flash combustion workflow for pyridine derivatives.
Phase 4: Data Interpretation and Troubleshooting
A self-validating system requires strict acceptance criteria. The absolute difference between the experimental and theoretical values (Δ) must be ≤ ±0.4% to confirm the purity of the synthesized compound[1].
Logical decision tree for validating elemental analysis results.
Common Deviations and Causality:
High %H and %O, Low %C and %N: Indicates the sample is hygroscopic. The hydroxymethyl group easily traps atmospheric water. Solution: Prolonged vacuum desiccation prior to weighing.
Low %N, Normal %C: Indicates incomplete reduction of NOₓ to N₂. Solution: The copper catalyst in the reduction column is likely exhausted and must be replaced.
Low %C, Low %N: Indicates incomplete combustion of the highly stable pyridine ring. Solution: Increase the oxygen injection volume or add a higher ratio of V₂O₅ catalyst to the tin capsule[2].
References
[2] Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers | Source: researchgate.net | URL:[Link]
[1] Title: An International Study Evaluating Elemental Analysis | Source: nih.gov | URL: [Link]
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide an objective, data-driven comparison of how C3-substitution on the isonicotinic acid scaffold alters bioactivity,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: To provide an objective, data-driven comparison of how C3-substitution on the isonicotinic acid scaffold alters bioactivity, focusing on antitubercular efficacy and human 2-oxoglutarate (2OG) oxygenase inhibition.
Executive Summary
Isonicotinic acid (pyridine-4-carboxylic acid) is a highly privileged scaffold in medicinal chemistry, most notably serving as the core of the first-line antitubercular drug, isoniazid (INH)[1]. While the unsubstituted scaffold relies on specific enzymatic activation pathways, functionalizing the C3 position introduces critical steric bulk and alters the electronic density of the pyridine ring[2][3].
This guide compares the bioactivity of 3-substituted isonicotinic acid analogs across two distinct therapeutic domains:
Infectious Disease: The modulation of KatG-mediated activation and subsequent InhA inhibition in Mycobacterium tuberculosis[1][4].
Epigenetics/Oncology: The selective inhibition of human 2OG-dependent oxygenases (e.g., AspH, KDM4E) by 3-substituted pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives[2][5].
Mechanistic Divergence: Steric and Electronic Influence
Unsubstituted isoniazid is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical[1]. This radical covalently binds to NAD+, forming an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA), arresting mycolic acid synthesis[1][6].
Introducing substituents at the C3 position (e.g., -F, -Cl, -CH3) directly impacts this pathway. Halogenation at C3 alters the oxidation potential of the hydrazide and creates steric hindrance within the KatG heme active site[3]. While this typically reduces the efficiency of KatG activation compared to wild-type INH, certain 3-substituted analogs exhibit KatG-independent mechanisms, offering potential solutions against INH-resistant strains[4].
Figure 1: KatG-mediated activation pathway of 3-substituted isoniazid analogs.
Pathway B: 2OG Oxygenase Inhibition
Derivatives of 3-substituted isonicotinic acid, specifically 2,4-PDCAs, act as competitive inhibitors of 2OG-dependent oxygenases by chelating the active site Fe(II)[2]. The C3 substituent plays a critical role in enzyme selectivity. For instance, while a C3-fluoro substitution maintains potent inhibition of aspartate/asparagine-β-hydroxylase (AspH), a bulkier C3-trifluoromethyl (-CF3) group causes severe steric clashes with active site residues, drastically reducing binding affinity[2][7].
Comparative Bioactivity Data
Table 1: Antitubercular Activity of Isoniazid Analogs
Performance against M. tuberculosis H37Rv strain.
Compound
C3-Substitution
MIC (μM)
KatG Activation Efficiency
Primary Target Mechanism
Isoniazid (INH)
None (-H)
~0.05
Optimal
KatG-dependent InhA inhibition
3-Fluoroisoniazid
Fluoro (-F)
1.2 - 2.0
Moderate
Reduced KatG activation
3-Chloroisoniazid
Chloro (-Cl)
3.5 - 5.0
Low
Partial KatG-independent action
3-Methylisoniazid
Methyl (-CH3)
>10.0
Poor
Steric blockade at KatG heme
Table 2: 2OG Oxygenase Inhibition by 2,4-PDCA Analogs
In vitro IC50 values demonstrating the impact of fluorination on enzyme selectivity[2][5].
Compound
Substitution
AspH IC50 (μM)
KDM4E IC50 (μM)
Selectivity Ratio (KDM4E/AspH)
2,4-PDCA
None (-H)
~0.03
~0.80
~26x
3-Fluoro-2,4-PDCA
C3-Fluoro (-F)
~0.15
~3.20
~21x
5-Fluoro-2,4-PDCA
C5-Fluoro (-F)
~0.05
~3.50
~70x
3-CF3-2,4-PDCA
C3-Trifluoromethyl
>10.0
>10.0
N/A (Steric Clash)
Data Insight: Moving the fluorine atom from the C3 to the C5 position of the isonicotinic acid core significantly enhances selectivity for AspH over KDM4E without sacrificing absolute potency[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to establish causality and rule out assay artifacts.
Protocol 1: In Vitro KatG Activation & InhA Adduct Assay
Objective: Quantify the ability of KatG to activate 3-substituted isoniazid analogs into InhA inhibitors.
Protein Preparation: Incubate 5 μM recombinant M. tuberculosis KatG and 10 μM InhA in 50 mM sodium phosphate buffer (pH 7.5).
Causality Checkpoint: Use a KatG(S315T) mutant as a parallel negative control. This mutation prevents INH activation[1]. If adducts form in this control, the analog possesses a KatG-independent mechanism[4].
Reaction Initiation: Add 100 μM of the 3-substituted analog, 200 μM NAD+, and 10 μM H2O2.
Spectrophotometric Monitoring: Monitor the formation of the isonicotinoyl-NAD adduct by measuring absorbance at 326 nm continuously for 60 minutes.
System Validation: The 326 nm wavelength is specific to the covalent adduct[8]. Unreacted NAD+ absorbs at 260 nm, and NADH at 340 nm. A baseline established without H2O2 ensures that radical formation is strictly peroxidase-dependent.
Data Analysis: Calculate the initial velocity of adduct formation. A reduced velocity for 3-chloroisoniazid compared to INH confirms that C3-bulk sterically hinders access to the KatG heme edge.
Figure 2: Fe(II) chelation and selective 2OG oxygenase inhibition by 3-substituted 2,4-PDCA.
Protocol 2: 2OG Oxygenase IC50 Determination via AlphaScreen
Objective: Evaluate the inhibitory potency of 3-substituted 2,4-PDCA analogs against AspH and KDM4E.
Enzyme/Inhibitor Pre-incubation: Mix 10 nM AspH (or KDM4E) with varying concentrations of the 3-substituted 2,4-PDCA (0.001 to 100 μM) in assay buffer (50 mM HEPES, 0.01% Tween-20, pH 7.5).
Causality Checkpoint (Fe-Dropout): Run a parallel well omitting Fe(II). 2OG oxygenases are strictly metalloenzymes[2]. If activity is detected in the absence of Fe(II), the assay is compromised by contaminating metals. This validates that the analog's mechanism of action is true competitive Fe(II) chelation.
Substrate Initiation: Add 10 μM 2-oxoglutarate and the specific biotinylated peptide substrate. Incubate for 30 minutes at 22°C.
Signal Detection: Add AlphaScreen Donor/Acceptor beads specific to the hydroxylated/demethylated product. Read the luminescence signal.
System Validation: Use unsubstituted 2,4-PDCA as a positive inhibition control to normalize the IC50 shift caused by the C3-substitution.
Structure-Activity Relationship (SAR) Synthesis
The bioactivity of 3-substituted isonicotinic acid analogs is governed by a delicate balance of electronic withdrawal and steric volume :
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like fluorine at the C3 position reduces the basicity of the pyridine nitrogen and weakens the electron-donating capacity of the adjacent carboxylate[2]. In 2OG oxygenases, this slightly weakens Fe(II) coordination, explaining why 3-fluoro-2,4-PDCA is a less potent pan-inhibitor than unsubstituted 2,4-PDCA[2][7].
Steric Effects (The A-Value): The physical size of the C3 substituent dictates target engagement. A fluorine atom (van der Waals radius ~1.47 Å) is small enough to be tolerated in the AspH active site. However, a trifluoromethyl (-CF3) group possesses an A-value between that of isopropyl and tert-butyl groups[2]. This massive steric bulk completely abolishes binding to 2OG oxygenases and prevents the molecule from entering the narrow access channel of KatG[2][9].
References
Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Mechanisms for isoniazid action and resistance
Source: PubMed, National Institutes of Health
URL:[Link]
Recent progress in the identification and development of InhA direct inhibitors of Mycobacterium tuberculosis
Source: PubMed, National Institutes of Health
URL:[Link]
Genetic and Cheminformatic Characterization of Mycobacterium tuberculosis Inhibitors Discovered in the Molecular Libraries Small Molecule Repository
Source: ACS Infectious Diseases
URL:[Link]
Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer
Source: Chemical Science (Royal Society of Chemistry)
URL:[Link]
Standard Operating Procedure: Handling & Disposal of 3-(4-Hydroxymethylphenyl)isonicotinic Acid As a highly specific intermediate in pharmaceutical synthesis and drug development, 3-(4-Hydroxymethylphenyl)isonicotinic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling & Disposal of 3-(4-Hydroxymethylphenyl)isonicotinic Acid
As a highly specific intermediate in pharmaceutical synthesis and drug development, 3-(4-Hydroxymethylphenyl)isonicotinic acid requires stringent handling and disposal protocols to ensure laboratory safety and regulatory compliance. This guide provides an authoritative, step-by-step operational plan for researchers and Environmental Health & Safety (EHS) professionals. By understanding the physicochemical causality behind these procedures, laboratories can establish self-validating safety systems that protect personnel, prevent contamination, and build operational trust.
Physicochemical & Hazard Profile
To effectively manage the disposal of 3-(4-Hydroxymethylphenyl)isonicotinic acid, one must first understand its inherent properties. As a substituted pyridinecarboxylic acid, it presents specific handling challenges related to its acidity and particulate nature.
Property / Hazard
Description / Value
Operational Implication
Chemical Formula
C13H11NO3
Organic compound; requires complete combustion (incineration) for final destruction.
Physical State
Solid (Powder)
High risk of aerosolization; requires local exhaust ventilation (fume hood).
GHS Classification
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Direct contact causes irritation; respiratory protection and double-bagging of waste required.
RCRA Status (Solid)
Non-listed (Not P or U)
Solid waste is not federally listed but must be managed as regulated chemical waste[1].
RCRA Status (Liquid)
Potential D002 (Corrosive)
Aqueous waste streams with pH ≤ 2.0 exhibit the D002 corrosive characteristic[2].
RCRA Waste Characterization & Segregation
Expertise & Causality: The foundational step in chemical disposal is accurate waste characterization under the Resource Conservation and Recovery Act (RCRA)[3]. 3-(4-Hydroxymethylphenyl)isonicotinic acid is not a listed hazardous waste (not a P- or U-listed chemical)[1]. However, characteristic hazards must be evaluated based on the experimental workflow:
Aqueous Streams: Because it is an organic acid, dissolving this compound in water can significantly lower the pH of the solution. If the resulting waste stream has a pH of 2.0 or lower, it triggers the RCRA D002 (Corrosive) characteristic[2].
Organic Streams: If the compound is dissolved in flammable solvents (e.g., methanol, DMSO) during synthesis or purification, the resulting mixture will likely trigger the RCRA D001 (Ignitable) characteristic.
Reactivity: The compound is stable under normal conditions and does not meet the criteria for RCRA D003 (Reactive) waste, which is reserved for materials capable of detonation or violent reaction with water[4].
Step-by-Step Disposal Workflows
The following self-validating protocols ensure that every stage of waste generation is contained, documented, and compliant with EPA standards[5].
Collection at Source: Collect all solid residues, contaminated weigh boats, and filter papers inside the fume hood to prevent airborne dispersion.
Double-Bagging: Place the solid waste into a 4-mil polyethylene bag. Seal the bag, then place it into a second bag. Causality: Double-bagging creates a redundant barrier that prevents the fine, irritating powder from aerosolizing during transit or if the primary container is compromised.
Secondary Containment: Transfer the double-bagged waste into a rigid, EHS-approved solid waste container (e.g., a poly drum or pail).
Labeling: Affix a hazardous waste label immediately. The label must include the chemical name "3-(4-Hydroxymethylphenyl)isonicotinic acid", the primary hazard ("Irritant"), and the accumulation start date, per 40 CFR Part 262[5].
Stream Segregation: Separate liquid waste into "Halogenated" and "Non-Halogenated" streams. Causality: Mixing these streams drastically increases incineration costs and can lead to the generation of toxic dioxins during disposal.
pH Neutralization (Optional but Recommended): For aqueous streams exhibiting a pH ≤ 2.0, carefully neutralize the solution to a pH of 6-8 using a dilute base (e.g., 1M NaOH) before transferring it to the main waste carboy. This removes the D002 characteristic, simplifying downstream logistics[2].
Carboy Storage: Pour the liquid waste into a chemically compatible, high-density polyethylene (HDPE) carboy. Do not fill beyond 90% capacity to allow for thermal expansion.
Satellite Accumulation Area (SAA) Management: Store the carboy in a designated SAA at or near the point of generation. The container must remain tightly closed with a vented cap at all times, except when actively adding waste, to comply with EPA emission standards[5].
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to mitigate exposure risks, in accordance with standard prudent laboratory practices[6].
Isolation: Evacuate personnel from the immediate area and ensure the fume hood or local exhaust is running.
Dry Spill Containment: Do not use water initially, as this can spread the acid and create a corrosive liquid hazard. Instead, gently sweep up the powder using a HEPA-filtered vacuum or a wet-wiping technique with damp, disposable towels.
Decontamination: Wash the affected surface with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.
Disposal of Spill Debris: Treat all cleanup materials (towels, PPE) as solid hazardous waste and dispose of them following Protocol A.
Waste Management Workflow Diagram
The following diagram illustrates the logical relationship between waste generation, RCRA characterization, and final disposal pathways.
Figure 1: Comprehensive RCRA-compliant waste segregation and disposal workflow.
U.S. Environmental Protection Agency. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. [Link]
U.S. Environmental Protection Agency. "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." eCFR. [Link]
U.S. Environmental Protection Agency. "Standards for the Open Burning/Open Detonation of Waste Explosives." Regulations.gov. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. [Link]